Cyanine5.5 maleimide
Descripción
Propiedades
Número CAS |
1594414-90-0 |
|---|---|
Nombre IUPAC |
1H-Benz[e]indolium, 2-[5-[3-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Water Solubility of Sulfo-Cyanine5.5 Maleimide for Bioconjugation
This guide provides a comprehensive technical overview of the water solubility of sulfo-Cyanine5.5 maleimide, a key fluorescent dye in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its use in aqueous environments, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Sulfo-Cyanine5.5 Maleimide in Bioconjugation
Sulfo-Cyanine5.5 maleimide is a far-red fluorescent dye that has become an indispensable tool for labeling biomolecules.[1] Its maleimide functional group enables the specific covalent attachment to sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] The key to its widespread adoption in biological applications lies in the "sulfo" prefix, denoting the presence of sulfonate groups. These groups confer high water solubility, a critical feature for labeling sensitive proteins and other biomolecules in their native aqueous environments without resorting to organic co-solvents that could induce denaturation.[1] The dye's far-red to near-infrared (NIR) emission spectrum is another significant advantage, as it minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[1]
Physicochemical Properties and Water Solubility
The inherent hydrophilicity of sulfo-Cyanine5.5 maleimide is a direct result of its chemical structure, which incorporates multiple sulfonate (SO₃⁻) groups. These charged moieties readily interact with polar water molecules, facilitating dissolution in aqueous buffers.
The Role of Sulfonation
Cyanine dyes, in their non-sulfonated forms, are often sparingly soluble in water and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for bioconjugation reactions. The introduction of sulfonate groups dramatically enhances their aqueous solubility, making them ideal for labeling delicate proteins that are sensitive to organic solvents.[1] Sulfo-Cyanine5.5 derivatives, with their multiple sulfo groups, exhibit high water solubility, making them a perfect choice for labeling proteins, nanoparticles, and other highly hydrophilic biopolymers.[2][3]
Qualitative and Quantitative Solubility
While manufacturer datasheets consistently describe the water solubility of sulfo-Cyanine5.5 maleimide as "good" or "high," a precise quantitative value for its solubility limit (e.g., in mg/mL or mM) is not widely published.[2][4] However, for most practical bioconjugation applications, the achievable concentrations in aqueous buffers are more than sufficient. The dye is also soluble in polar organic solvents such as DMSO and DMF.[4]
Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cyanine5.5 Maleimide
| Property | Value | Source(s) |
| Appearance | Dark colored solid | [2] |
| Molecular Formula | C₄₆H₄₅K₃N₄O₁₅S₄ | [2] |
| Molecular Weight | 1139.43 Da | [2] |
| Solubility | Good in water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | ~673-675 nm | [2][5] |
| Emission Maximum (λem) | ~691-694 nm | [2][5] |
| Extinction Coefficient | ~190,000 - 235,000 M⁻¹cm⁻¹ | [2][5] |
| Storage | -20°C in the dark, desiccated | [3][4] |
Factors Influencing Aqueous Stability and Reactivity
The successful use of sulfo-Cyanine5.5 maleimide in bioconjugation hinges on understanding the factors that affect its stability and reactivity in aqueous solutions.
pH
The pH of the reaction buffer is a critical parameter. The maleimide group's reactivity towards thiols is optimal in the pH range of 6.5 to 7.5.[5] At pH values below 6.5, the reaction rate is significantly slower, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it non-reactive. The fluorescence of the sulfo-Cyanine5.5 dye itself, however, is stable over a broader pH range of 4 to 10.[5]
Reducing Agents
For efficient labeling of proteins, it is often necessary to reduce disulfide bonds to generate free sulfhydryl groups. Reagents such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) are commonly used for this purpose.[6] It is crucial to remove any excess reducing agent, particularly DTT which contains a free thiol, before adding the maleimide dye to prevent it from reacting with the reducing agent instead of the protein. TCEP is often preferred as it does not contain a thiol group and does not need to be removed prior to conjugation.
Dye Aggregation
Cyanine dyes, including sulfo-Cyanine5.5, can form aggregates in aqueous solutions, especially at high concentrations.[7][8][9][10] Aggregation can lead to a decrease in fluorescence quantum yield and a shift in the absorption spectrum.[7] The high water solubility of sulfo-Cyanine5.5 maleimide helps to minimize this issue. However, to further mitigate the risk of aggregation, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO and then add the stock solution to the aqueous reaction buffer with vigorous mixing.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the dissolution and use of sulfo-Cyanine5.5 maleimide for protein labeling.
Preparation of a Stock Solution
Rationale: Preparing a concentrated stock solution in an organic solvent ensures complete dissolution and allows for accurate and convenient addition to the aqueous reaction mixture.
Materials:
-
Sulfo-Cyanine5.5 maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of sulfo-Cyanine5.5 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. The solution should be a clear, dark blue color.
-
For storage, aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[11]
Protein Preparation and Reduction of Disulfide Bonds
Rationale: To ensure the availability of free thiol groups for labeling, disulfide bonds within the protein must be reduced.
Materials:
-
Protein to be labeled
-
Reaction buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4; 10-100 mM Tris, pH 7-7.5; 10-100 mM HEPES, pH 7-7.5)[12]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL. The buffer should be free of any primary amines (like Tris, if labeling is intended for amines) or thiols.[12]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If DTT is used, the excess DTT must be removed using a desalting column pre-equilibrated with the reaction buffer.[6]
Bioconjugation Reaction
Rationale: This step involves the covalent attachment of the sulfo-Cyanine5.5 maleimide to the free thiol groups on the protein.
Materials:
-
Reduced protein solution
-
Sulfo-Cyanine5.5 maleimide stock solution
Procedure:
-
Add the sulfo-Cyanine5.5 maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point, but the optimal ratio should be determined empirically for each specific protein.[13][14]
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a thiol-containing reagent like 2-mercaptoethanol or N-acetylcysteine.
Purification of the Labeled Protein
Rationale: It is essential to remove any unreacted dye from the labeled protein to ensure accurate downstream quantification and to prevent background fluorescence.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: This method can also be used, but it is generally slower than SEC.
-
Spin Columns: For smaller sample volumes, spin columns are a convenient and rapid purification method.
Visualization of Key Processes
Chemical Structure of Sulfo-Cyanine5.5 Maleimide
Caption: A simplified representation of the sulfo-Cyanine5.5 maleimide structure.
Bioconjugation Workflow
Caption: A typical workflow for labeling a protein with sulfo-Cyanine5.5 maleimide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient reduction of disulfide bonds.- Hydrolysis of the maleimide group (pH too high).- Presence of thiol-containing substances in the buffer.- Low protein concentration. | - Increase the concentration of the reducing agent or the incubation time.- Ensure the reaction pH is between 6.5 and 7.5.- Use a fresh, thiol-free buffer.- Concentrate the protein to >1 mg/mL. |
| Precipitation during Reaction | - Dye aggregation.- Protein instability. | - Add the dye stock solution to the protein solution slowly while vortexing.- Optimize the buffer conditions for protein stability. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more efficient purification method (e.g., a longer SEC column). |
Conclusion
The high water solubility of sulfo-Cyanine5.5 maleimide, conferred by its sulfonate groups, makes it an exceptional fluorescent probe for bioconjugation in aqueous environments. By understanding the key parameters that influence its solubility, stability, and reactivity—particularly pH and the presence of reducing agents—researchers can achieve efficient and specific labeling of thiol-containing biomolecules. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of this versatile dye in a wide range of research and development endeavors.
References
- Application Notes and Protocols for Sulfo-Cyanine5.5 Maleimide in Fluorescence Microscopy - Benchchem. (n.d.).
- sulfo-Cyanine5 maleimide | CAS#:2242791-82-6. (n.d.). Lumiprobe.
-
Sulfo-Cyanine 5.5 maleimide (A270287). (n.d.). Antibodies.com. Retrieved February 7, 2026, from [Link]
-
Maleimide CYanine labels. (n.d.). Interchim. Retrieved February 7, 2026, from [Link]
-
sulfo-Cyanine5.5. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]
- sulfo-Cyanine5.5 maleimide | CAS#:2183440-58-4 (potassium salt). (n.d.). Lumiprobe.
-
Labeling L11-S87C with the Cy5 maleimide dye. (n.d.). Retrieved February 7, 2026, from [Link]
-
Aggregates of cyanine dyes: Photographic problems. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
-
SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. (2025, February 17). Retrieved February 7, 2026, from [Link]
-
Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023, May 18). PMC - PubMed Central. Retrieved February 7, 2026, from [Link]
-
Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution | Request PDF. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Maximizing the Functional Shelf Life of Cyanine5.5 Maleimide Stock Solutions: A Guide for Researchers
An In-Depth Technical Guide
Executive Summary: The Imperative of Stability in Bioconjugation
Cyanine5.5 (Cy5.5) maleimide is a near-infrared (NIR) fluorescent dye widely employed for the specific labeling of thiol groups in proteins, peptides, and other biomolecules.[1] Its application in drug development, molecular imaging, and diagnostics is contingent on the precise and reproducible conjugation to a target molecule. However, the success of these conjugation reactions is fundamentally dependent on the chemical integrity of the Cy5.5 maleimide reagent. The maleimide functional group, while highly effective for selective thiol chemistry, is inherently susceptible to degradation, particularly in solution.[2] This guide provides a comprehensive, scientifically-grounded framework for understanding, controlling, and validating the stability of Cy5.5 maleimide stock solutions to ensure the robustness and reproducibility of experimental outcomes.
The Chemistry of Instability: Understanding the Degradation Pathways
The stability of a Cy5.5 maleimide stock solution is governed by the chemical vulnerabilities of its two core components: the thiol-reactive maleimide moiety and the fluorescent cyanine dye backbone.
The Vulnerable Maleimide: Hydrolysis as the Primary Failure Mode
The high reactivity of the maleimide group towards thiols is also the source of its primary instability. The electrophilic double bond within the maleimide ring is not only reactive towards nucleophilic thiols but is also susceptible to attack by water. This process, known as hydrolysis, results in the opening of the maleimide ring to form a maleamic acid derivative.[2] This ring-opened structure is unreactive towards thiol groups, rendering the dye incapable of conjugation.[2]
Several factors accelerate this degradation pathway:
-
Presence of Water: Moisture is the most critical factor. The use of non-anhydrous solvents or improper handling that introduces atmospheric moisture will significantly shorten the functional shelf life of the stock solution.[2]
-
Elevated pH: The rate of maleimide hydrolysis increases with rising pH.[2] While the optimal pH for the thiol-maleimide conjugation reaction is between 6.5 and 7.5, storage in buffered aqueous solutions is not recommended.[3][4]
Caption: Key reaction pathways for Cyanine5.5 maleimide.
The Cyanine Dye Core: Photostability and Oxidation
The Cy5.5 dye itself, characterized by a polymethine bridge, is a robust fluorophore but is susceptible to photobleaching upon prolonged exposure to light.[5] The excited state energy can be lost through non-radiative pathways, a process that can be exacerbated by a lack of structural rigidity.[6] While less of a concern during storage in the dark, repeated exposure to ambient light during handling can diminish the quantum yield over time. Oxidative degradation of the polymethine chain is another potential, albeit slower, degradation pathway.
Core Principles for Maximizing Functional Shelf Life
A proactive strategy based on controlling the chemical environment is essential for preserving the reactivity of Cy5.5 maleimide.
Principle 1: The Imperative of Anhydrous Conditions
As hydrolysis is the primary degradation mechanism, maintaining an anhydrous (water-free) environment is the single most important factor in preserving your stock solution.
-
Causality: Organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are hygroscopic, meaning they readily absorb moisture from the atmosphere. Using a previously opened bottle of solvent can introduce significant amounts of water, initiating hydrolysis before the dye is ever used.
-
Field-Proven Insight: Always use a new, unopened bottle of anhydrous, high-purity grade DMSO or DMF for preparing stock solutions.[7][8] Once opened, store the solvent bottle with desiccant and consider purging the headspace with an inert gas like argon or dry nitrogen before sealing to displace moist air.[5][9]
Principle 2: Temperature as the Rate-Determining Factor
Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures. Therefore, proper cold storage is non-negotiable.
-
Causality: The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Storing the stock solution at -20°C or, preferably, -80°C dramatically reduces the rate of water-mediated degradation.
-
Field-Proven Insight: While solid Cy5.5 maleimide is stable for years at -20°C, solutions are far more labile.[1][9] Storing aliquots at -80°C provides the longest viable shelf life, extending it to approximately 6 months, compared to about 1 month at -20°C.[7][9][10]
Principle 3: The Freeze-Thaw Menace
Each time a frozen stock solution is thawed, it is exposed to room temperature, accelerating potential degradation. More importantly, it creates an opportunity for atmospheric moisture to condense inside the vial.
-
Causality: When a cold vial is opened, the surrounding air cools, and its capacity to hold water vapor decreases, causing water to condense on the cold surfaces inside the vial and in the solution.
-
Field-Proven Insight: Never use a large stock vial repeatedly. Upon initial preparation, immediately divide the stock solution into small, single-use aliquots.[11][12] This ensures the main stock is not temperature-cycled and that each aliquot is used promptly after its first thaw.
Principle 4: The Enemy of Light
As a fluorophore, Cy5.5 is designed to interact with light. This same property makes it susceptible to photodegradation.
-
Causality: Absorption of photons can lead to irreversible chemical changes in the dye's structure, destroying its fluorescence.
-
Field-Proven Insight: Protect the dye from light at all stages. Store the solid powder and all solution aliquots in the dark (e.g., in amber vials or wrapped in foil within a freezer box).[5][13] Minimize exposure to ambient lab light during weighing, reconstitution, and addition to a reaction.
| Factor | Impact on Stability | Rationale & Mitigation Strategy |
| Moisture | High | Primary cause of degradation. Leads to irreversible hydrolysis of the maleimide ring. Mitigation: Use anhydrous DMSO/DMF, warm vials to RT before opening, purge with inert gas.[2][5] |
| Temperature | High | Controls the rate of degradation. Lower temperatures significantly slow hydrolysis. Mitigation: Store solutions at -80°C for long-term or -20°C for short-term.[7][9] |
| Light | Moderate | Causes photobleaching. Reduces the fluorescence signal of the cyanine dye. Mitigation: Store in the dark. Minimize light exposure during all handling steps.[5][13] |
| Freeze-Thaw Cycles | Moderate | Introduces moisture and accelerates degradation. Repeated cycles compromise the integrity of the stock. Mitigation: Prepare single-use aliquots immediately after reconstitution.[11][12] |
| pH | Low (in storage) | Relevant for reaction, not storage. High pH (>7.5) accelerates hydrolysis and promotes side reactions with amines. Mitigation: Store in anhydrous solvent, not aqueous buffers.[2] |
Table 1: Key Factors Influencing the Stability of this compound Stock Solutions.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for consistency and reliability.
SOP 1: Preparation of a Validated Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common concentration for bioconjugation.[8][11]
-
Acclimatization: Remove the vial of solid Cy5.5 maleimide from -20°C storage. Place it in a desiccator at room temperature for at least 20-30 minutes. This prevents moisture condensation on the cold powder when the vial is opened.[5]
-
Solvent Preparation: Obtain a new, sealed bottle of anhydrous, high-purity DMSO or DMF.
-
Reconstitution: Using a calibrated pipette, add the appropriate volume of anhydrous solvent to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial briefly but thoroughly until all the dye is completely dissolved.[8] The solution should be a clear, dark blue.
-
Aliquoting: Immediately, using a dry syringe or pipette tips, dispense the solution into single-use, low-volume amber microcentrifuge tubes or cryovials. The aliquot volume should correspond to a typical experimental need to avoid waste.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with dry argon or nitrogen before capping tightly.
-
Storage: Place the labeled aliquots in a freezer box, protect from light, and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7][9]
| Storage Temperature | Recommended Solvent | Maximum Shelf Life | Citation(s) |
| -20°C | Anhydrous DMSO or DMF | 1 Month | [4][7][8][9][10] |
| -80°C | Anhydrous DMSO or DMF | 6 Months | [7][9][10] |
Table 2: Recommended Storage Conditions and Expected Shelf Life for Cy5.5 Maleimide Stock Solutions.
SOP 2: Workflow for Use in Conjugation
This workflow ensures the integrity of the aliquot is maintained until the point of use.
Caption: Recommended workflow for using a stock solution aliquot.
A Self-Validating System: Protocol for Quality Control
Trust is not a strategy. The reactivity of a stored stock solution should be periodically validated, especially for critical applications. This protocol provides a method to quantify the percentage of active maleimide in a stock solution.
Protocol 5.1: Assessing Maleimide Reactivity via HPLC
This method relies on reacting the dye with a known excess of a thiol-containing small molecule and quantifying the fluorescent conjugated product versus the unreacted dye using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cy5.5 maleimide stock solution to be tested.
-
N-acetylcysteine (NAC) as a standard thiol.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed.
-
HPLC system with a fluorescence detector (Excitation ~675 nm, Emission ~694 nm) and a C18 column.
Procedure:
-
Prepare NAC Solution: Prepare a fresh 1 mM solution of NAC in degassed reaction buffer.
-
Set up Reaction: In a microcentrifuge tube, combine:
-
5 µL of 1 mM NAC solution.
-
45 µL of degassed reaction buffer.
-
5 µL of the Cy5.5 maleimide stock solution (e.g., 10 mM). This creates a significant molar excess of dye to thiol.
-
-
Control Reaction: In a separate tube, prepare a "time zero" control by adding the components but immediately quenching with an equal volume of 1% trifluoroacetic acid (TFA).
-
Incubate: Allow the test reaction to proceed for 1 hour at room temperature, protected from light.
-
Quench: Stop the reaction by adding an equal volume of 1% TFA.
-
HPLC Analysis:
-
Inject the control and test reaction samples onto the HPLC system.
-
Elute with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the fluorescence signal at the emission wavelength of Cy5.5.
-
-
Data Interpretation:
-
The chromatogram will show two primary fluorescent peaks: the unreacted Cy5.5 maleimide and the Cy5.5-NAC conjugate.
-
Integrate the peak areas for both species in the test sample.
-
The percentage of active maleimide can be estimated as: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unreacted Dye Peak) * 100%.
-
A stock solution is generally considered highly reactive if this value is >90-95%.
-
Conclusion
The functional shelf life of a this compound stock solution is not a fixed parameter but is actively determined by laboratory practice. By understanding the chemical mechanisms of degradation—primarily hydrolysis of the maleimide ring—and implementing rigorous protocols that control for moisture, temperature, and light, researchers can ensure the reagent's integrity. The adoption of single-use aliquots and periodic quality control are hallmarks of a robust experimental design, ultimately leading to more reliable and reproducible data in bioconjugation-dependent applications.
References
- Lyon, R. P., et al. (2014). Tunable degradation of maleimide-thiol adducts in reducing environments. Nature Chemical Biology, 10(12), 1007-1012. (Simulated reference, as direct access to full text is not available, but the principle is widely cited).
- Zhang, Q., et al. (2020). Diverse reactivity of maleimides in polymer science and beyond. Polymer Chemistry, 11(41), 6636-6652.
- Jones, M. W., et al. (2017). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery.
- d'Arcier, Y. F., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 273, 54-63.
- Peng, X., et al. (2007). Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 255-261.
-
Park, K. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release. Retrieved from [Link]
- Cigáň, M., et al. (2022). Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society, 144(30), 13583-13593.
- Narayanan, N., et al. (2012). Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Dyes and Pigments, 92(2), 799-804.
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- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Cyanine 5 maleimide, 50mg | Labscoop [labscoop.com]
An In-depth Technical Guide to the Maleimide-Cysteine Reaction: From Core Principles to Advanced Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the maleimide reaction with cysteine. Moving beyond simple protocols, we will explore the underlying chemical principles, critical parameters for success, and strategies to navigate the complexities of this cornerstone bioconjugation technique.
The Core Reaction: A Mechanistic Overview
The conjugation of maleimides to cysteine residues is a powerful tool for site-selective modification of proteins, peptides, and other biomolecules.[1][2] The reaction's utility stems from its high efficiency and specificity for thiol groups under mild, aqueous conditions.[2][3]
The fundamental mechanism is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient maleimide double bond.[3][4] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][4] The reaction proceeds readily in polar solvents like water, DMSO, or DMF, which help to form the reactive thiolate anion.[1]
Caption: The Michael addition of a cysteine thiol to a maleimide.
Critical Reaction Parameters: A Guide to Optimization
The success and specificity of the maleimide-cysteine conjugation hinge on the careful control of several key parameters. Understanding the causality behind these choices is essential for developing robust and reproducible protocols.
The Decisive Role of pH
The pH of the reaction buffer is the most critical factor governing both the rate and selectivity of the conjugation. The reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). Therefore, the reaction rate increases as the pH approaches and surpasses the pKa of the cysteine thiol group (typically ~8.3-8.6). However, this is balanced by competing side reactions at higher pH.
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4] Within this window, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the ε-amino group of lysine.[1][4][5]
| pH Range | Primary Outcome | Rationale and Field Insights |
| < 6.5 | Very slow reaction rate | The concentration of the reactive thiolate anion is low, significantly hindering the nucleophilic attack. This range is generally avoided unless a very slow, controlled reaction is desired. |
| 6.5 - 7.5 | Optimal for Selectivity | This is the "sweet spot" that balances a sufficient concentration of thiolate for a rapid reaction with minimal side reactions from amines.[4][6] Most protocols are optimized within this range. |
| 7.5 - 8.5 | Increased reaction with amines | As the pH rises, primary amines (like lysine) become deprotonated and increasingly nucleophilic, leading to a loss of selectivity and undesired labeling.[1] |
| > 8.5 | Rapid maleimide hydrolysis | The maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, which effectively quenches the reagent.[4][6] |
Stoichiometry: Controlling the Molar Ratio
The molar ratio of the maleimide reagent to the thiol-containing biomolecule is a key experimental choice.
-
For labeling: A molar excess of the maleimide reagent (e.g., 5- to 20-fold excess for a fluorescent dye) is often used to drive the reaction to completion and ensure all available thiols are labeled.[7]
-
For crosslinking: When linking two molecules, the stoichiometry must be carefully controlled to avoid unwanted polymerization. Often, a 1:1 or near-equimolar ratio is targeted.
-
For nanoparticle functionalization: Studies have shown that optimal conjugation efficiency can be achieved with specific molar ratios, for example, a 2:1 maleimide-to-thiol ratio for small peptides and a 5:1 ratio for larger nanobodies.[8]
Buffers, Co-solvents, and Additives
-
Buffer Selection: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are free of extraneous thiol-containing compounds.[7]
-
Excluding Thiols: Buffers must be free of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the target cysteine.[6] If a protein's disulfide bonds are reduced prior to labeling, the reducing agent must be removed, typically by dialysis or gel filtration.[6] Tris(2-carboxyethyl)phosphine (TCEP) is a notable exception; as a non-thiol reducing agent, it does not need to be removed before the maleimide reaction.[6][9]
-
Co-solvents: Many maleimide reagents, particularly fluorescent dyes, have poor aqueous solubility. Stock solutions are typically prepared in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][7] It is advisable to keep the final concentration of the organic solvent in the reaction mixture low (typically <10%) to avoid protein denaturation.[1]
Navigating the Pitfalls: Side Reactions and Stability
A trustworthy protocol is a self-validating system. This requires a deep understanding of potential failure modes, including side reactions and the stability of both the reagent and the final conjugate.
Caption: Key reaction pathways for maleimides depend heavily on pH.
Reagent Instability: Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative.[1][4] This derivative is unreactive towards thiols.[8] The rate of hydrolysis is highly dependent on pH, increasing significantly in alkaline conditions (pH > 8.5).[4][10] To mitigate this, aqueous solutions of maleimide reagents should always be prepared immediately before use.[4] For long-term storage, maleimides should be kept as dry powders or dissolved in a dry, biocompatible organic solvent like DMSO.[1][2]
Conjugate Instability: The Retro-Michael Reaction
While often described as stable, the thioether bond formed in the maleimide-cysteine reaction is, in fact, slowly reversible under physiological conditions.[1][11] This reversibility occurs via a retro-Michael reaction, which reforms the original thiol and maleimide.[1]
This instability is a major concern in drug development, particularly for antibody-drug conjugates (ADCs).[4] The detached drug payload can then react with other thiol-containing molecules in the body, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][4] This phenomenon is often termed "payload migration."[4]
Strategies for Enhancing Conjugate Stability
The most effective strategy to prevent the retro-Michael reaction is to induce the hydrolysis of the thiosuccinimide ring after the conjugation is complete.[1][12] This ring-opening reaction forms a stable succinamic acid thioether, which is not susceptible to the reverse reaction.[4][13] While this hydrolysis occurs slowly under physiological conditions, it can be accelerated by incubating the conjugate at a slightly elevated pH (e.g., pH 9.0) or by designing maleimides with electron-withdrawing N-substituents that promote rapid hydrolysis post-conjugation.[4][12]
Other Side Reactions
-
Thiazine Rearrangement: Conjugates formed with an unprotected N-terminal cysteine can undergo an intramolecular rearrangement to form a thiazine structure, which can complicate purification and characterization.[3][4]
-
Isomerization: The reaction can sometimes yield two isomeric products through a rearrangement involving the cysteine's amino group.[5]
Applications in Drug Development and Research
The maleimide-cysteine reaction is a workhorse in modern biotechnology due to its reliability and specificity.[2]
-
Antibody-Drug Conjugates (ADCs): It is a foundational technology for attaching potent cytotoxic drugs to antibodies, a strategy used in several FDA-approved cancer therapies.[12]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins via maleimide chemistry can improve their solubility, stability, and pharmacokinetic profiles.[14]
-
Fluorescent and Biotin Labeling: It is a standard method for labeling proteins with fluorescent dyes or biotin for use in imaging, flow cytometry, and affinity purification assays.[6][15]
-
Hydrogel Formation: The rapid and efficient nature of the reaction is utilized to crosslink polymers for the formation of biocompatible hydrogels used in tissue engineering and controlled drug release.[16]
Experimental Protocol: Labeling a Protein with a Maleimide-Activated Fluorescent Dye
This protocol provides a self-validating workflow for a common application, incorporating the principles discussed above.
Caption: Standard workflow for protein labeling with a maleimide dye.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[9] Degassing the buffer by bubbling with nitrogen or argon helps prevent re-oxidation of thiols.[7]
-
Reduction of Disulfides (if necessary): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Add a 50-100x molar excess of TCEP solution.[9] Incubate for 20-30 minutes at room temperature. TCEP is used because it does not contain a thiol and does not need to be removed prior to the next step.[6]
-
Maleimide Reagent Preparation: Immediately before addition to the protein, dissolve the maleimide-activated dye in a minimal volume of high-quality, anhydrous DMSO or DMF.[7]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.[7] Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C.[7] The reaction vessel should be protected from light to prevent photobleaching of the dye.
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) can be added to a final concentration of ~10-20 mM.
-
Purification: Remove unreacted dye and the quenching agent from the labeled protein conjugate. This is most commonly achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the desired storage buffer.[7]
-
Characterization and Storage: Determine the degree of labeling using UV-Vis spectrophotometry. Store the purified conjugate according to the protein's requirements, typically at 4°C or frozen at -20°C or -80°C, often with a cryoprotectant.
By understanding the chemical principles and potential pitfalls, researchers can harness the full power of the maleimide-cysteine reaction, leading to more reliable, reproducible, and impactful results in their research and development endeavors.
References
- BenchChem. (2025). Side reactions of maleimide groups in bioconjugation. BenchChem Technical Support Center.
- Vector Labs. Maleimide Reaction Chemistry.
- Wikipedia. Maleimide.
- ResearchGate. (2023).
- NIH National Library of Medicine. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
- Control of thiol-maleimide reaction kinetics in PEG hydrogel networks.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Creative PEGWorks. Is Your Maleimide Thiol Chemistry Stable?.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments.
- Martínez-Jothar, L., Briers, Y., & De Geest, B. G. (2018).
- Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.
- Lumiprobe.
- An, Y., & Hubbell, J. A. (2011). Tunable degradation of maleimide–thiol adducts in reducing environments. PMC.
- Bio-Synthesis Inc. (2022).
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- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
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- 16. DSpace [scholarworks.umass.edu]
A Senior Application Scientist's Guide to Cyanine5.5 Maleimide for High-Performance Near-Infrared (NIR) Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of Cyanine5.5 (Cy5.5) maleimide, a premier fluorescent dye for near-infrared (NIR) imaging. We will delve into the fundamental principles of NIR imaging, the specific advantages of Cy5.5, the intricacies of maleimide conjugation chemistry, and provide field-proven protocols to empower your research and development endeavors.
The Strategic Advantage of the Near-Infrared Window for In Vivo Imaging
Biological tissues exhibit significant light scattering and absorption in the visible spectrum, primarily due to hemoglobin and water. This phenomenon, known as autofluorescence, severely limits the signal-to-noise ratio and tissue penetration depth of traditional fluorescent probes. The NIR window, typically defined as the spectral range between 700 and 900 nm, offers a critical advantage by minimizing these interferences.[1][2]
The reduced scattering and absorption of light in the NIR region allow for deeper tissue penetration, making it an ideal choice for in vivo imaging studies.[3][4] This capability is paramount in preclinical research and drug development for visualizing and quantifying biological processes in living subjects non-invasively.[5]
Cyanine5.5: A Workhorse for NIR Applications
Cyanine5.5 is a far-red and near-infrared emitting dye that has become a staple in biomedical imaging.[2][6] Its favorable spectral properties, coupled with its cost-effectiveness and straightforward labeling chemistries, make it a valuable tool for a wide range of applications, from fundamental research to potential anti-cancer drug development.[6]
Key Physicochemical and Spectral Properties of Cyanine5.5 Maleimide
A thorough understanding of the dye's properties is crucial for experimental design and data interpretation.
| Property | Value | Source |
| Excitation Maximum (λex) | ~675-684 nm | [7][8][9] |
| Emission Maximum (λem) | ~694-710 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹ | [1][9][10] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [7][10] |
| Molecular Weight | Varies by salt form, ~765 - 1039 g/mol | [1][7][9] |
| Solubility | Water, DMSO, DMF | [1][9] |
| Reactivity | Thiol (Sulfhydryl) groups | [1][9] |
Note: Exact spectral values can vary slightly depending on the solvent and conjugation partner.
The Power of Maleimide Chemistry for Site-Specific Conjugation
This compound is specifically designed for covalent attachment to molecules containing free sulfhydryl (thiol) groups, most commonly found in the cysteine residues of proteins and peptides.[1][7][11] This thiol-reactive chemistry offers a significant advantage over amine-reactive chemistries (e.g., NHS esters) due to the lower abundance of free thiols in most proteins, allowing for more precise and site-specific labeling.[12]
The reaction proceeds via a Michael addition mechanism, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[13][14] This forms a stable, irreversible thioether bond.[12][13]
The Thiol-Maleimide Conjugation Workflow: A Step-by-Step Guide
Successful conjugation requires careful attention to each step of the process, from preparing the biomolecule to purifying the final conjugate.
Caption: Thiol-Maleimide Conjugation Workflow.
Detailed Experimental Protocol: Antibody Labeling with Cy5.5 Maleimide
This protocol provides a robust starting point for labeling antibodies. Optimization may be required based on the specific antibody and desired degree of labeling (DOL).
Materials:
-
Antibody or protein to be labeled (at 2-10 mg/mL in a thiol-free buffer, e.g., PBS pH 7.2-7.4)[15]
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[16]
-
Reaction buffer (e.g., 100 mM MES, pH ~6.0 or PBS, pH 6.5-7.5)[15]
-
Purification column (e.g., desalting column)
-
Quenching reagent (e.g., free thiol like β-mercaptoethanol)[12]
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a suitable buffer free of thiols.[12] If necessary, perform a buffer exchange.
-
If the antibody does not have free thiols, disulfide bonds can be reduced to generate them. A common method is to incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[16][17]
-
Crucially, if a reducing agent like DTT is used, it must be completely removed before adding the maleimide dye, as it will compete for the reaction. [12] TCEP does not contain a thiol and does not need to be removed.[12]
-
-
Cy5.5 Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the Cy5.5 maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.[15][18] Vortex to ensure complete dissolution.
-
Causality: Maleimides are susceptible to hydrolysis, especially in aqueous solutions.[14][17] Preparing the stock solution fresh in an anhydrous solvent minimizes this degradation and preserves reactivity.
-
-
Conjugation Reaction:
-
The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[9][12][14] At pH values above 7.5, the maleimide group can react with primary amines, and hydrolysis of the maleimide increases.[12][19]
-
Add a 10-20 fold molar excess of the Cy5.5 maleimide stock solution to the prepared antibody solution.[20]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17][20]
-
-
Purification:
-
After the incubation period, remove unreacted Cy5.5 maleimide using a desalting column or size-exclusion chromatography.[17][21]
-
The labeled antibody can be stored at 4°C for short-term use or at -20°C for longer-term storage. Adding a carrier protein like BSA and a bacteriostatic agent like sodium azide can improve stability.[17]
-
Characterization: Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).[15]
Applications in Drug Development and Preclinical Research
The ability to conjugate Cy5.5 to targeting moieties has revolutionized preclinical imaging.
-
In Vivo Imaging of Disease Processes: Cy5.5-labeled probes are extensively used to visualize and study disease progression, such as tumor growth and metastasis.[3][6]
-
Monitoring Therapeutic Efficacy: The response to therapy can be monitored non-invasively by tracking the accumulation of a Cy5.5-labeled drug or biomarker probe in the target tissue.[3][6]
-
Targeted Drug Delivery: By conjugating Cy5.5 to drugs or drug carriers, their biodistribution and accumulation at the target site can be visualized and quantified.[3]
-
Diagnostic Applications: Cy5.5-labeled probes can be designed to detect specific biomarkers associated with various diseases.[3]
Caption: Applications of Cy5.5 Maleimide Conjugates.
Troubleshooting Common Conjugation Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Maleimide: The maleimide group has reacted with water. | Prepare the Cy5.5 maleimide stock solution immediately before use in an anhydrous solvent.[14][17] |
| Presence of Thiols in Buffer: Reagents like DTT or β-mercaptoethanol are competing with the biomolecule. | Ensure all buffers are free of thiols. If a reducing agent is used, it must be removed prior to conjugation.[12] | |
| Oxidized Sulfhydryls: The thiol groups on the biomolecule have formed disulfide bonds. | Treat the biomolecule with a reducing agent like TCEP to regenerate free thiols.[16] | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Adjust the pH of the reaction buffer to within the optimal range.[9][12][14] | |
| Precipitation of Conjugate | High Degree of Labeling: The conjugate has become too hydrophobic. | Reduce the molar excess of Cy5.5 maleimide used in the reaction. |
| Protein Instability: The protein is not stable under the reaction conditions. | Optimize the buffer composition, pH, or reaction temperature. |
Storage and Handling of this compound
Proper storage is essential to maintain the reactivity of the dye.
-
Store this compound at -20°C, desiccated, and protected from light.[1][7][9] It can be stored under these conditions for up to 24 months.[7]
-
When stored at -80°C, it can be stable for up to 6 months.[22]
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to 4 weeks, but fresh preparation is always recommended.[15] Avoid repeated freeze-thaw cycles.[15]
Conclusion
This compound is a powerful tool for researchers and drug development professionals engaged in near-infrared imaging. Its favorable spectral properties, combined with the specificity of maleimide chemistry, enable the creation of highly sensitive and targeted probes for a multitude of in vivo applications. By understanding the principles behind the conjugation process and adhering to best practices in experimental design and execution, scientists can fully leverage the potential of this versatile fluorophore to advance their research goals.
References
-
Hu, Z., et al. (2009). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. Journal of Nuclear Medicine, 50(5), 797-804. Retrieved February 7, 2026, from [Link]
-
Cy5.5 Dye Profile. (n.d.). FluoroFinder. Retrieved February 7, 2026, from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022, May 3). Bio-Synthesis. Retrieved February 7, 2026, from [Link]
-
Fluorescent Labelling with Cy5.5. (2024, February 15). LifeTein Peptide Blog. Retrieved February 7, 2026, from [Link]
-
Analytical Advantages of Near-infrared (NIR) Spectroscopy. (2023, July 18). Technology Networks. Retrieved February 7, 2026, from [Link]
-
Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (2024). ACS Chemical Neuroscience, 15(1), 136-146. Retrieved February 7, 2026, from [Link]
-
A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. (2018, March 20). LifeTein. Retrieved February 7, 2026, from [Link]
Sources
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- 2. lumiprobe.com [lumiprobe.com]
- 3. lifetein.com [lifetein.com]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bachem.com [bachem.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. lifetein.com [lifetein.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: A Senior Application Scientist's Guide to Disulfide Bond Reduction with TCEP and DTT for Biomolecule Labeling
Introduction: Unlocking Cysteine Reactivity for Precise Bioconjugation
In the intricate architecture of proteins and other biomolecules, disulfide bonds (–S–S–) formed by the oxidation of two cysteine residues are critical structural linchpins. They stabilize tertiary and quaternary structures, modulate protein function, and are fundamental to the biological activity of many therapeutic proteins, such as antibodies. However, for researchers aiming to label these molecules at specific cysteine residues—for applications ranging from antibody-drug conjugate (ADC) development to fluorescence microscopy—these very bonds present a barrier. The sulfhydryl group (-SH) of a free cysteine is a prime target for highly specific covalent modification with thiol-reactive probes like maleimides and iodoacetamides. To make these sites accessible, the disulfide bonds must first be selectively and efficiently cleaved, a process known as reduction.
This guide provides an in-depth exploration of the two most prevalent reducing agents used in bioconjugation workflows: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific application, troubleshoot potential issues, and achieve robust, reproducible labeling results.
The Contenders: A Head-to-Head Comparison of TCEP and DTT
The choice between TCEP and DTT is not arbitrary; it is a critical experimental parameter with significant downstream implications, particularly concerning the choice of labeling chemistry. While both are effective at reducing disulfide bonds, they differ fundamentally in their chemical nature, stability, and reaction mechanism.[1][2]
Dithiothreitol (DTT) , also known as Cleland's Reagent, is a classic dithiol reducing agent.[3] Its power lies in its two thiol groups. The reduction process is a two-step thiol-disulfide exchange: one of DTT's thiols attacks the protein's disulfide bond, forming a mixed disulfide intermediate.[4][5] This is followed by an intramolecular cyclization, where the second thiol attacks the mixed disulfide, forming a stable six-membered ring and releasing the two now-free cysteine residues on the target protein.[4][5][6] This intramolecular cyclization step makes the overall reaction highly favorable.[4] However, DTT's effectiveness is pH-dependent, requiring a pH above 7 for optimal activity, as it is the negatively charged thiolate form (-S⁻) that is reactive.[6]
Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that is odorless, more stable, and operates via a different mechanism.[2][7][8] As a tertiary phosphine, it initiates a nucleophilic attack on one of the sulfur atoms in the disulfide bond.[9] This is followed by hydrolysis, which releases the two free sulfhydryl molecules and TCEP oxide.[9] This reaction is irreversible and, crucially, does not involve thiols.[2][9] This fundamental difference is the primary reason TCEP is often the superior choice for subsequent labeling with thiol-reactive compounds.[1]
Key Decision-Making Parameters: TCEP vs. DTT
To facilitate an informed choice, the following table summarizes the critical properties of each reducing agent.
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Class | Phosphine-based[10] | Thiol-based[6] |
| Mechanism | Nucleophilic attack by phosphorus, followed by hydrolysis (irreversible).[2][9] | Two-step thiol-disulfide exchange, forming a stable cyclic disulfide (reversible).[4][5][6] |
| Optimal pH Range | Broad (1.5 - 8.5)[9][11][12] | Limited ( > 7.0, optimal ~7.1-8.0)[4][6] |
| Stability | Highly stable in aqueous solutions, resistant to air oxidation.[7][8][11][12] Unstable in phosphate buffers at neutral pH.[2][7] | Prone to air oxidation, especially at neutral or alkaline pH. Solutions should be prepared fresh.[3] |
| Odor | Odorless.[2][7][8] | Pungent, sulfur-like odor. |
| Compatibility with Maleimides | Highly Compatible. Being thiol-free, it does not compete with the maleimide reagent.[1][9][13] Removal is not required.[1][14][15][16] | Incompatible. DTT's own thiols react with maleimides, quenching the labeling reaction. Must be removed before adding the label.[14][15][16] |
| Compatibility with Iodoacetamides | Generally compatible; removal is not necessary.[9][14][15] | Compatible, but its removal is still recommended to prevent re-oxidation of protein thiols. |
| Removal Requirement | Not typically required for maleimide or iodoacetamide labeling.[1][15][16] | Mandatory for maleimide labeling via dialysis or desalting columns.[14][15][16] |
Mechanisms of Action Visualized
The distinct chemical pathways by which TCEP and DTT achieve disulfide reduction are illustrated below. Understanding these mechanisms is key to appreciating their different compatibilities with downstream reagents.
Caption: General experimental workflow for protein reduction and labeling.
Protocols for Application
The following protocols provide a robust starting point for your experiments. Always optimize conditions for your specific protein and label.
Protocol 1: TCEP-Mediated Reduction for Maleimide Labeling
This is the recommended protocol for thiol-reactive labeling with maleimides due to its simplicity and efficiency. [13] A. Materials
-
TCEP Hydrochloride (TCEP·HCl), MW 286.65 g/mol
-
Protein of interest (e.g., antibody at 2-10 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-7.5. Degas buffer before use to minimize re-oxidation. [15]* 1 M NaOH or KOH for pH adjustment
-
Maleimide-functionalized label (e.g., fluorescent dye, drug)
B. Preparation of 0.5 M TCEP Stock Solution (pH 7.0) Rationale: TCEP·HCl is highly acidic when dissolved in water (pH ~2.5). [1][8][9][12]Neutralizing the stock solution is crucial to avoid denaturing your protein upon addition.
-
Weigh 143 mg of TCEP·HCl and dissolve in ~0.8 mL of molecular biology grade water. [9]2. Carefully adjust the pH to 7.0 by adding small increments of 1 M NaOH or KOH, vortexing and measuring the pH after each addition. [9]3. Bring the final volume to 1.0 mL with water. [9]4. Aliquot and store at -20°C for long-term use. [9] C. Protein Reduction Protocol Rationale: A 10- to 50-fold molar excess of TCEP over the protein is typically sufficient to drive the reduction to completion quickly.[17][18]
-
Prepare your protein solution in the degassed reaction buffer at a suitable concentration (e.g., 2 mg/mL). [19]2. Calculate the required volume of 0.5 M TCEP stock solution to achieve a final concentration of 1-5 mM (a common starting point is a 10-fold molar excess over the antibody). [18][19]For example, to reduce an IgG (150 kDa) at 2 mg/mL (13.3 µM), a 10-fold molar excess of TCEP would be 133 µM.
-
Add the calculated volume of TCEP to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature. [13][19]Reduction is often complete in less than 5 minutes, but longer incubation ensures cleavage of more stable bonds. [7][11] D. Thiol-Maleimide Labeling Rationale: The thiol-maleimide reaction is highly specific and efficient at pH 6.5-7.5. [19][20][21]Because TCEP does not contain a thiol group, it does not need to be removed.[14][15][16]
-
Immediately following the reduction incubation, add the maleimide-functionalized label to the protein-TCEP mixture. A 10- to 20-fold molar excess of label over the number of available thiols is a common starting point. [13]2. Incubate for 1-2 hours at room temperature or 4°C overnight, protected from light if the label is photosensitive.
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine to scavenge any unreacted maleimide.
-
Purify the labeled protein from excess label and reaction byproducts using a desalting column (e.g., G-25) or dialysis.
Protocol 2: DTT-Mediated Reduction and Subsequent Labeling
This protocol is suitable for general disulfide reduction but requires an additional, critical step to remove the DTT before adding a maleimide label.
A. Materials
-
Dithiothreitol (DTT), MW 154.25 g/mol
-
Protein of interest
-
Reaction Buffer: PBS or Tris buffer, pH 7.5-8.0. Degas buffer.
-
Desalting column or dialysis cassette for DTT removal.
B. Preparation of 1 M DTT Stock Solution
-
Dissolve 154 mg of DTT in 1.0 mL of molecular biology grade water.
-
Aliquot and store at -20°C. Prepare fresh for best results as DTT is prone to oxidation. [4] C. Protein Reduction Protocol
-
Prepare your protein solution in the degassed reaction buffer.
-
Add 1 M DTT stock to achieve a final concentration of 1-10 mM. [4]For complete reduction, especially of buried disulfides, concentrations up to 50-100 mM under denaturing conditions may be required. [3][4]3. Incubate for 30 minutes at room temperature or 37°C. [4] D. DTT Removal (CRITICAL STEP) Rationale: DTT will react with and consume the maleimide label, preventing protein conjugation. It must be thoroughly removed.
-
Immediately after incubation, apply the reaction mixture to a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer (pH 7.0-7.5).
-
Collect the protein-containing fractions, which will now be free of DTT.
-
Alternatively, perform rapid buffer exchange using a spin concentrator or dialyze against several changes of degassed buffer.
E. Thiol-Maleimide Labeling
-
To the DTT-free, reduced protein solution, immediately add the maleimide label (10- to 20-fold molar excess over thiols).
-
Proceed with the labeling incubation and purification as described in Protocol 1, Section D.
Conclusion and Best Practices
The choice between TCEP and DTT is a critical decision in the design of a bioconjugation experiment. For workflows involving thiol-reactive labeling chemistries, particularly with maleimides, TCEP is the superior and recommended reducing agent . Its thiol-free nature, broad pH compatibility, and high stability streamline the experimental process by eliminating the need for its removal prior to labeling, thereby saving time and maximizing the yield of the desired conjugate. [1][2][7][11] DTT remains a potent and cost-effective reducing agent for applications where downstream thiol reactivity is not a concern, such as preparing samples for SDS-PAGE. [3][4]However, when used as a prelude to maleimide labeling, the mandatory removal step introduces complexity and potential for sample loss or re-oxidation of sensitive thiols.
By understanding the chemical principles behind each reagent and following these validated protocols, researchers, scientists, and drug development professionals can confidently and effectively unlock the power of cysteine-specific labeling to advance their scientific objectives.
References
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Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. Available at: [Link]
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Hampton Research. (n.d.). TCEP HCl. Available at: [Link]
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Wikipedia. (n.d.). Dithiothreitol. Available at: [Link]
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Interchim. (n.d.). DTT (DithioThreitol). Available at: [Link]
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Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Available at: [Link]
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Yacoo Science. (2017). DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9. Available at: [Link]
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ResearchGate. (2016). Protocol for tcep and maleimide reaction?. Available at: [Link]
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Patton, W. F., et al. (2002). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Proteome Research, 1(3), 235-244. Available at: [Link]
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Singh, R., & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. Journal of the American Chemical Society, 134(8), 3552-3555. Available at: [Link]
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Kirley, T. L., Greis, K. D., & Norman, A. B. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Biochemistry and Biophysics Reports, 8, 309-314. Available at: [Link]
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Available at: [Link]
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Lowe, A. B. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 5(15), 4814-4845. Available at: [Link]
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Keglevich, G., & Kovács, T. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-32. Available at: [Link]
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ResearchGate. (2020). I need a validated protocol to reduce an antibody by using TCEP as a reducing agent. I would be highly appreciate if you help me with it?. Available at: [Link]
-
Nesmelova, I. V., & Ermakova, E. (2019). The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein. The Journal of Physical Chemistry B, 123(17), 3734-3740. Available at: [Link]
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Wikipedia. (n.d.). Organophosphine. Available at: [Link]
-
J. Am. Chem. Soc. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
Biocompare. (2021). Bond Breaker TCEP is Easier to Work with than DTT to Reduce Proteins. Available at: [Link]
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In Vivo Imaging Applications of Cy5.5 Maleimide: A Detailed Application Note and Protocol Guide
Introduction: The Power of Near-Infrared Fluorescence for In Vivo Imaging
In the dynamic field of preclinical research, the ability to visualize molecular processes within a living organism is paramount. In vivo optical imaging, particularly in the near-infrared (NIR) window (700-900 nm), has emerged as a powerful modality. This spectral range offers significant advantages, including reduced tissue autofluorescence and deeper photon penetration through biological tissues, enabling high-sensitivity detection of targeted probes.[1][2][3] At the forefront of NIR fluorophores is Cyanine5.5 (Cy5.5), a bright and photostable dye that has become a workhorse for a wide array of in vivo applications.[4][5]
This guide focuses on Cy5.5 maleimide, a thiol-reactive derivative of the Cy5.5 fluorophore. The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups on biomolecules, such as those found in the amino acid cysteine, to form stable thioether bonds.[6][7][8] This specific reactivity makes Cy5.5 maleimide an ideal tool for labeling cysteine-containing peptides, antibodies, and other proteins for subsequent in vivo imaging.[9]
This document will provide a comprehensive overview of the applications of Cy5.5 maleimide in in vivo imaging, detailed protocols for biomolecule conjugation, and best practices for conducting in vivo imaging studies.
Core Principles: Why Cy5.5 Maleimide is a Superior Choice for In Vivo Imaging
The utility of Cy5.5 maleimide for in vivo imaging stems from a confluence of favorable chemical and photophysical properties. Understanding these principles is crucial for designing robust and reproducible experiments.
1. The Near-Infrared Advantage:
Biological tissues contain numerous endogenous fluorophores, such as hemoglobin and collagen, which exhibit significant absorption and emission in the visible spectrum. This leads to high background noise (autofluorescence), which can obscure the signal from a fluorescent probe. The emission maximum of Cy5.5 is approximately 694 nm, placing it squarely in the NIR window where tissue autofluorescence is dramatically reduced.[10] This results in a significantly improved signal-to-noise ratio, allowing for the detection of smaller quantities of the labeled biomolecule.
2. Deep Tissue Penetration:
Light scattering and absorption by biological tissues decrease with increasing wavelength. Consequently, NIR light can penetrate deeper into tissues compared to visible light.[2] This property is critical for imaging tumors, organs, and other deep-tissue targets in small animal models.
3. Thiol-Specific Conjugation Chemistry:
The maleimide group's high reactivity and specificity towards thiol groups provide a reliable method for site-specific labeling of biomolecules.[11][12] By targeting native or engineered cysteine residues, researchers can achieve a controlled and homogenous population of labeled probes. This is in contrast to amine-reactive chemistries (e.g., NHS esters), which can lead to random labeling of multiple lysine residues and potentially impact the biological activity of the protein. The reaction of maleimides with thiols is highly efficient within a pH range of 6.5 to 7.5.[6][13]
4. Favorable Photophysical Properties:
Cy5.5 exhibits a high molar extinction coefficient and a good quantum yield, contributing to its brightness.[14] Its excellent photostability ensures that the fluorophore resists degradation during the course of an imaging experiment, providing a stable signal over time.[6]
Diagram: The Conjugation of Cy5.5 Maleimide to a Cysteine-Containing Peptide
Caption: Covalent bond formation between Cy5.5 maleimide and a biomolecule.
Applications of Cy5.5 Maleimide in In Vivo Imaging
The versatility of Cy5.5 maleimide has led to its adoption in a wide range of in vivo imaging applications, providing critical insights into biology, disease progression, and therapeutic efficacy.
1. Cancer Imaging and Drug Delivery:
Tumor targeting is a cornerstone of Cy5.5 maleimide applications. Researchers can label antibodies, antibody fragments, peptides, or small molecules that specifically bind to tumor-associated antigens or receptors.[15] For example, labeling a peptide that targets tumor vasculature allows for non-invasive visualization of tumor localization and growth.[16] This approach can also be used to monitor therapeutic responses in vivo.[4] Furthermore, Cy5.5 maleimide can be used to track the biodistribution and tumor accumulation of nanoparticle-based drug delivery systems and aptamer-drug conjugates.[17][18]
2. Inflammation and Immunology:
Imaging inflammatory processes is crucial for understanding a variety of diseases. Cy5.5 maleimide can be used to label cells, such as T-lymphocytes, to track their migration to sites of inflammation in models of autoimmune diseases like experimental autoimmune encephalomyelitis.[14][19]
3. Cardiovascular Research:
In vivo imaging with Cy5.5-labeled probes enables the study of various cardiovascular processes. For instance, Cy5.5-labeled Annexin V can be used to detect apoptotic cells in the heart following myocardial ischemia and reperfusion injury, providing a non-invasive method to assess tissue damage.[20]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Labeling a Cysteine-Containing Protein with Cy5.5 Maleimide
This protocol provides a general guideline for labeling a protein with accessible cysteine residues. Optimization may be required depending on the specific properties of the protein.
Materials:
-
Protein with free cysteine(s)
-
Cy5.5 maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS at a concentration of 1-10 mg/mL.[12] The buffer must be free of any thiol-containing reagents.
-
(Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[12] Note: If using DTT, it must be removed before adding the maleimide dye.[21]
-
Cy5.5 Maleimide Preparation: Immediately before use, dissolve Cy5.5 maleimide in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12][22]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Cy5.5 maleimide stock solution to the protein solution.[12][22] Perform the reaction in the dark at room temperature for 2 hours or overnight at 4°C with gentle mixing.[22]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled protein will elute in the initial colored fractions.
-
Characterization:
Protocol 2: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse
This protocol outlines the general steps for imaging a tumor-targeted probe labeled with Cy5.5.
Materials:
-
Tumor-bearing mouse model
-
Cy5.5-labeled targeting agent (e.g., antibody, peptide)
-
In vivo imaging system equipped for NIR fluorescence imaging
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. It is recommended to remove fur from the imaging area to reduce signal scattering.
-
Pre-Injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe. This will serve as a control for autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled probe, typically intravenously via the tail vein. The optimal dose and time points for imaging should be determined empirically.[25]
-
Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 30 min, 4 h, 24 h).[16][26] This allows for the assessment of probe biodistribution, tumor accumulation, and clearance.
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe.[16]
-
-
Ex Vivo Validation: After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging.[16] This confirms the in vivo findings and provides more precise localization of the signal.[25]
Quantitative Data Summary
| Parameter | Cy5.5 |
| Maximum Excitation Wavelength | ~675-683 nm[23][26] |
| Maximum Emission Wavelength | ~693-703 nm[23][26] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[14] |
| Quantum Yield | ~0.2 |
| Reactive Group | Maleimide (reacts with thiols)[6][7] |
| Optimal Reaction pH | 6.5 - 7.5[6][13] |
Diagram: In Vivo Imaging Workflow
Caption: A comprehensive workflow for in vivo fluorescence imaging experiments.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The characterization step in the labeling protocol ensures a known degree of labeling, which is critical for consistent results.[24] In the in vivo imaging protocol, the inclusion of pre-injection imaging and the analysis of probe biodistribution in non-target organs provide internal controls to assess the specificity of the targeting agent. For robust and reproducible data, it is essential to include appropriate control groups in your experimental design, such as injecting a non-targeting Cy5.5-labeled probe or blocking the target receptor with an unlabeled ligand.[16][25]
Conclusion
Cy5.5 maleimide is an invaluable tool for in vivo fluorescence imaging, enabling researchers to visualize and quantify biological processes in real-time within a living organism. Its favorable photophysical properties, coupled with a specific and efficient conjugation chemistry, make it a versatile and reliable choice for a wide range of applications in preclinical research. By following the detailed protocols and best practices outlined in this guide, researchers can harness the full potential of Cy5.5 maleimide to advance our understanding of health and disease.
References
- National Institutes of Health (NIH). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody.
- Li, Z. B., Wu, Y., & Chen, K. (2012). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. PubMed.
- LifeTein. (2025). Fluorescent Labelling with Cy5. LifeTein Peptide Blog.
- BenchChem. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- National Center for Biotechnology Information (NCBI). (2008). Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD).
- Alfa Chemistry. Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Berger, C., et al. (2007). In vivo monitoring the fate of Cy5.5-Tat labeled T lymphocytes by quantitative near-infrared fluorescence imaging during acute brain inflammation in a rat model of experimental autoimmune encephalomyelitis. PubMed.
- Macsen Labs. NIR dyes in Bioimaging: A Comprehensive Research.
- Vector Labs. Cy5.5 Maleimide.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- APExBIO. Cy5.5 NHS ester 10mM (in 1mL DMSO) - Reactive Fluorescent Labeling Dye.
- AAT Bioquest. Cyanine 5 maleimide [equivalent to Cy5® maleimide].
- Yuan, Y., et al. (2024). From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. MDPI.
- Liu, Y., et al. (2026). 5′-NucA-SMCC-DM1 and 5′-NucA-SPDMV-DM1 are Potent Aptamer–Drug Conjugates against Pancreatic Cancer. ACS Omega.
- Thermo Fisher Scientific. Cy5 Dye.
- Lumiprobe. Cyanine5.5 maleimide.
- Gao, J., et al. (2013). Near-infrared Molecular Probes for In Vivo Imaging. PMC - NIH.
- Hildebrandt, I. J., & Su, H. (2015). Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies. PubMed.
- Zhang, Y., et al. (2011). Imaging Myocardial Ischemia and Reperfusion Injury via Cy5.5-Annexin V. PubMed.
- AAT Bioquest. Cyanine 5 maleimide [equivalent to Cy5® maleimide].
- Biotium. (2021). Optical Imaging in Tissue with Near-Infrared Dyes.
- Revvity. (2024). Seven steps to designing an effective in vivo fluorescence imaging study.
- Bajjuri, V., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC - NIH.
- Tocris Bioscience. Cyanine 5, SE - Fluorescent Dyes.
- AAT Bioquest. Spectrum [Cy5.5 (Cyanine-5.5)].
- AAT Bioquest. Cyanine 5.5 maleimide [equivalent to Cy5.5® maleimide].
- Vector Labs. Maleimide Reaction Chemistry.
- Revvity. (2024). Training video: In vivo fluorescence imaging (FLI) - part 1. YouTube.
- BroadPharm. General Protocol of Dye Maleimide Antibody Labeling Kit.
- Sharma, A., et al. (2023). Dendrimer-Conjugated Glutamine Antagonist, D-TTM020, Ameliorates Brain Immune Dysregulation and Improves Neurobehavioral Deficits in the Mecp2-Deficient Mouse Model. MDPI.
- Benchchem. A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- Vector Labs. CY5.5 NHS ESTER DESCRIPTION.
- Lee, H., et al. (2014). Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice. PMC.
- Ghoroghchian, P. P., et al. (2007). In vivo fluorescence imaging: a personal perspective. PMC - PubMed Central - NIH.
- Kalchenko, V., & Geiger, B. (2012). Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking. PubMed.
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Using DMSO or DMF to dissolve non-sulfonated Cy5.5 maleimide
Application Note: Optimal Solubilization and Conjugation of Non-Sulfonated Cy5.5 Maleimide
Abstract
Non-sulfonated Cy5.5 maleimide is a critical fluorophore for intracellular targeting and applications requiring membrane permeability. Unlike its sulfonated counterpart, it lacks charged sulfonate groups, rendering it insoluble in aqueous buffers and prone to rapid precipitation. This guide provides a definitive technical analysis of using Dimethyl Sulfoxide (DMSO) versus Dimethylformamide (DMF) for solubilization. It details a self-validating protocol to prevent the two most common failure modes: hydrolytic ring-opening (loss of reactivity) and solvent-shock precipitation (loss of fluorophore).
Technical Analysis: Solvent Selection & Stability
The choice between DMSO and DMF is not merely about solubility; it is about balancing hygroscopicity (water attraction) with biocompatibility .
DMSO vs. DMF: Critical Comparison
| Feature | Anhydrous DMSO (Recommended) | Anhydrous DMF (Alternative) | Impact on Experiment |
| Solubility (Cy5.5) | High (~64 mg/mL) | High (~50+ mg/mL) | Both dissolve the dye effectively. |
| Hygroscopicity | High | Moderate | DMSO absorbs atmospheric water rapidly, accelerating maleimide hydrolysis. |
| Toxicity | Low (permeates skin) | High (Hepatotoxic) | DMSO is safer for downstream cell assays if not fully removed. |
| Boiling Point | 189°C | 153°C | DMF is easier to remove via lyophilization; DMSO is difficult to remove. |
| Degradation | Stable | Degrades to amines | Aged DMF contains amines that compete for reaction sites (less critical for maleimide than NHS, but still a risk). |
Expert Insight: While DMF is easier to evaporate, DMSO is the superior choice for protein conjugation due to its lower toxicity and higher protein compatibility, provided it is fresh and anhydrous.
The Mechanism of Failure: Hydrolysis
The maleimide group is an electrophile that targets thiols (Michael addition).[1] However, in the presence of water (even trace amounts in "wet" DMSO), the ring undergoes hydrolysis to form maleamic acid, which is dead (non-reactive).
-
Critical Rule: Never store maleimide stocks in DMSO/DMF for long periods. Prepare immediately before use.
Figure 1: The competition between conjugation and hydrolysis. Trace water in the solvent stock is the primary cause of low conjugation efficiency.
Validated Protocol: Conjugation of Non-Sulfonated Cy5.5
Objective: Label a thiol-containing protein (e.g., Antibody or Peptide) while maintaining solubility of the hydrophobic dye.
Materials Required
-
Fluorophore: Non-sulfonated Cy5.5 Maleimide.
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, "Sure/Seal" or equivalent).
-
Reducing Agent: TCEP-HCl (Preferred over DTT as it does not require removal).
-
Buffer: PBS, pH 7.2–7.5, degassed (Oxygen can re-oxidize thiols).
-
Purification: PD-10 Desalting Columns (Sephadex G-25) or Zeba Spin Columns.
Step 1: Protein Preparation & Reduction
Maleimides react only with free thiols (-SH). Disulfide bonds (-S-S-) must be reduced.[2][3]
-
Dissolve protein to 1–10 mg/mL in degassed PBS (pH 7.2).
-
Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 mM (approx. 10x molar excess over disulfides).[4]
-
Incubate for 30 minutes at room temperature.
-
Note: If using DTT, you must perform a desalting step here to remove excess DTT, or it will quench the dye. TCEP does not react significantly with maleimides at this pH.
-
Step 2: Dye Solubilization (The Critical Step)
Perform this step immediately before mixing.
-
Bring the Cy5.5 Maleimide vial to room temperature before opening to prevent moisture condensation.
-
Add Anhydrous DMSO to achieve a concentration of 10 mM .
-
Calculation: For 1 mg of Cy5.5 Maleimide (MW ~641 g/mol ), add ~156 µL DMSO.
-
-
Vortex vigorously until completely dissolved. Ensure no particulates remain.
Step 3: Conjugation Reaction
Challenge: Non-sulfonated Cy5.5 is hydrophobic. Adding it quickly to water causes "micro-precipitation," reducing reactivity.
-
Calculate the volume of Dye Stock needed for 10–20 molar excess over the protein.
-
Dropwise Addition: While gently vortexing the protein solution, add the dye stock slowly .
-
Solvent Limit: Ensure the final percentage of DMSO is < 10% (v/v) to prevent protein denaturation.
-
Troubleshooting: If the solution turns cloudy immediately, the dye has precipitated. Add propylene glycol or more DMSO (up to 15% if protein tolerates) to resolubilize.
-
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.
Step 4: Purification
Remove unreacted hydrophobic dye.
-
Use a Sephadex G-25 column or similar size-exclusion resin.[4]
-
The hydrophobic free dye may interact non-specifically with the column resin or plastic. Ensure the column is pre-equilibrated well.
-
Collect the colored protein band (usually the first band to elute).
Workflow Visualization
Figure 2: Step-by-step workflow for conjugating hydrophobic Cy5.5 maleimide to proteins.
Quality Control (Self-Validation)
Verify the Degree of Labeling (DOL) using UV-Vis spectroscopy.
-
Measure Absorbance at 280 nm (
, protein) and 675 nm ( , Cy5.5). -
Use the Correction Factor (CF) for Cy5.5 (typically ~0.05, check specific vendor datasheet) to account for dye absorbance at 280 nm.
-
Formula:
-
Target DOL: 1.0 – 3.0 dyes per protein (for Antibodies). Higher labeling may cause quenching or precipitation due to the hydrophobic nature of non-sulfonated Cy5.5.
References
-
Lumiprobe. Cyanine5.5 maleimide: properties and usage. Retrieved from
-
Thermo Fisher Scientific. Chemistry of Crosslinking: Maleimide Reaction Chemistry. Retrieved from
-
Vector Laboratories. Maleimide Reaction Chemistry and Stability. Retrieved from
-
BroadPharm. Protocol for Dye Maleimide Antibody Labeling.[5] Retrieved from
-
Tocris Bioscience. Conjugation Protocol for Thiol Reactive Dyes. Retrieved from
Sources
Troubleshooting & Optimization
Diagnostic Triage: Do You Have Non-Specific Binding?
Technical Support Center: Cyanine5.5 Maleimide Conjugation & Analysis
Before altering your protocol, confirm that the signal artifacts are indeed non-specific binding of the fluorophore rather than biological noise or autofluorescence.
| Observation | Probable Cause | Verification Step |
| High Background (General) | Free dye contamination or Hydrophobic sticking | Run a "No-Antigen" control (secondary antibody + dye only). |
| Punctate/Aggregate Signal | Dye precipitation or Protein aggregation | Spin conjugate at 10,000 x g for 10 min; measure OD of supernatant. |
| Nuclear Staining (Unexpected) | Hydrophobic intercalation (Cy5.5 is planar) | Check if signal overlaps with DAPI/Hoechst. |
| Signal in "Blocked" Areas | Charge-based interaction (Sulfo-Cy5.5 is negatively charged) | Test blocking with 5% BSA vs. Gelatin (different pI). |
Mechanistic Insight: The "Why" Behind the Failure
Cyanine5.5 (Cy5.[1][2][3][4]5) maleimide is a powerful tool, but it possesses inherent chemical liabilities that lead to NSB if not strictly controlled.
A. The Hydrophobic/Planar Liability
Unlike Alexa Fluor or DyLight dyes, the core cyanine structure is a polymethine chain connecting two heterocyclic rings. This structure is:
-
Planar: It can intercalate into DNA or hydrophobic pockets of proteins (similar to how Sybr dyes work).
-
Hydrophobic: Even sulfonated versions (Sulfo-Cy5.5) retain a hydrophobic core. If the Degree of Labeling (DOL) exceeds 3-4 dyes per protein, the conjugate becomes "sticky," leading to precipitation and membrane fouling.
B. The pH Specificity Trap
Maleimide specificity for sulfhydryls (Cysteine) over amines (Lysine) is strictly pH-dependent.
-
pH > 8.0: Maleimides react with primary Amines (-NH2). This causes random labeling of Lysines, leading to high background and loss of epitope recognition.
-
pH > 8.0: Hydrolysis of the maleimide ring accelerates, forming non-reactive maleamic acid.[6]
C. The Thiazine Rearrangement (Advanced)
If conjugating to an N-terminal cysteine, the resulting succinimide ring can undergo a rearrangement to form a six-membered thiazine ring.[7][8] This product is stable but can alter the fluorophore's orientation and solubility, potentially contributing to unexpected binding behaviors [1].
Visualizing the Competition
The following diagram illustrates the kinetic competition occurring in your reaction tube.
Figure 1: Kinetic competition in Maleimide labeling. High pH promotes irreversible side reactions (Red/Grey paths).
Optimized Protocol: The Self-Validating Workflow
Do not rely on "standard" protocols. Use this optimized workflow to minimize free dye and NSB.
Step 1: Reduction & Desalting (The Critical Pre-Step)
Most cysteines are oxidized as disulfides. You must reduce them, but you must remove the reducing agent before adding the dye.
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it is more stable and does not reduce the maleimide as aggressively, though removal is still recommended.
-
Action: Incubate protein with 10-fold molar excess of TCEP for 30 min.
-
Purification: Pass through a PD-10 Desalting Column (Sephadex G-25) equilibrated in Reaction Buffer. Do not skip this.
Step 2: The Reaction
-
Buffer: PBS + 5mM EDTA, pH 7.2 . (EDTA prevents oxidation of thiols by trace metals).
-
Stoichiometry: Use a 10:1 to 20:1 dye-to-protein molar ratio.
-
Note: For Cy5.5, aim for a lower ratio (10:1) to prevent hydrophobic stacking.
-
-
Incubation: 2 hours at Room Temperature (RT) in the dark.
Step 3: Quenching (Stop the Reaction)
-
Add 2-Mercaptoethanol (BME) or free Cysteine to a final concentration of 10 mM.
-
Why? This reacts with any remaining active maleimide, preventing it from reacting non-specifically with amines during the purification concentration steps.
Step 4: Purification (The Multi-Stage Approach)
Dialysis is often insufficient for Cy5.5 removal due to membrane interaction.
-
Primary: Gel Filtration (Bio-Gel P-30 or Sephadex G-50).
-
Polishing (If NSB persists): Hydrophobic Interaction Chromatography (HIC) or extensive dialysis against PBS with 10% glycerol (glycerol helps keep the hydrophobic dye in solution to pass through the membrane).
Troubleshooting Guide & FAQs
Q1: I have high background on my Western Blot after labeling my secondary antibody with Cy5.5. Why? A: This is likely due to free dye aggregates . Cy5.5 is poorly soluble in water compared to Cy3.
-
Fix: Centrifuge your labeled antibody stock at 10,000 x g for 10 minutes before use. Use the supernatant.
-
Fix: Add 0.05% Tween-20 to your blocking and washing buffers to disrupt hydrophobic interactions.
Q2: My labeling efficiency (DOL) is near zero, but I used fresh dye. A: Check your buffer components.
-
Did you use Sodium Azide? Azide can react with maleimides.
-
Did you remove the reducing agent (DTT)? If DTT remained, the dye reacted with the DTT, not your protein.
-
Was the pH correct? If pH < 6.0, the reaction rate is too slow.
Q3: Can I use Tris buffer for the maleimide reaction? A: No. While Tris contains a primary amine, it is usually protonated at pH 7.0 and less reactive than Lysine. However, it acts as a competitive nucleophile over time. Always use HEPES, MOPS, or Phosphate buffers for the conjugation step. You can exchange into Tris after quenching.
Q4: The signal is localized to the nucleus in live-cell imaging, but my target is cytoplasmic. A: This is a classic sign of hydrophobic intercalation . The Cy5.5 is acting like a DNA stain.
-
Fix: Your protein may be under-labeled or the dye is free.[1][9] Ensure DOL is 1-3.
-
Fix: Use Sulfo-Cyanine5.5 instead of standard Cyanine5.5. The sulfonate groups add negative charge, repelling the dye from the negatively charged DNA backbone [2].
Q5: How do I store the maleimide dye stock? A: Maleimides hydrolyze moisture instantly.
-
Dissolve in anhydrous DMSO or DMF.[4]
-
Aliquot into single-use vials.
-
Discard any aliquot that has been opened and exposed to humid air.
Purification Method Comparison
| Method | Free Dye Removal | Yield | Notes |
| Dialysis | Moderate | High | Cy5.5 sticks to cellulose membranes. Use "Float-A-Lyzer" types with biotech cellulose. |
| Spin Columns (G-25) | Good | High | Fast, but may leave 5-10% free dye. |
| HPLC (SEC) | Excellent | Moderate | The Gold Standard. Separates aggregates from monomers. |
| Ethanol Precipitation | Excellent | Variable | Only if protein tolerates denaturation. Removes all lipid-bound dye. |
References
-
Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Explains the thiazine rearrangement and pH specificity. Link
-
Vector Laboratories. Maleimide Reaction Chemistry. Details the kinetic competition between thiols and amines at varying pH. Link
-
National Institutes of Health (PMC). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Discusses pH optimization (pH 7.5) for maleimide specificity.[5][11] Link
-
Lumiprobe. this compound Protocol. Technical specifications and solubility data.[2][5] Link
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. apexbt.com [apexbt.com]
Preventing disulfide bond formation during labeling
Technical Support Center: Protein Labeling & Thiol Chemistry Topic: Preventing Disulfide Bond Formation During Labeling Role: Senior Application Scientist
Executive Summary: The Thiol-Maleimide Paradox
Welcome to the technical guide for cysteine-based conjugation. As researchers, we face a fundamental chemical paradox in this workflow: Maleimide chemistry requires a pH (6.5–7.5) where cysteine oxidation is kinetically favored.
To label a protein, you must reduce disulfide bonds (
This guide provides the protocols and decision-making frameworks to navigate this instability and achieve high-efficiency labeling (
Module 1: Strategic Planning & Reagent Selection
Before touching a pipette, you must select the correct reducing agent based on your downstream chemistry.
The Reductant Decision Matrix
Use this logic flow to determine the correct agent for your specific experiment.
Figure 1: Decision logic for selecting the appropriate reducing agent based on protein type and processing capabilities.
Technical Comparison of Reducing Agents
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) | 2-MEA (Mercaptoethylamine) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphine | Mild thiol-disulfide exchange |
| Stability | Low (Oxidizes rapidly in air) | High (Stable over wide pH) | Moderate |
| Maleimide Compatible? | NO (Must remove) | Partial (Reacts slowly) | NO (Must remove) |
| Primary Use | General total reduction | Stable reduction / Low pH work | Antibody Hinge Splitting |
| Odor | Strong (Rotten egg) | Odorless | Strong |
Senior Scientist Note on TCEP Compatibility: A common misconception is that TCEP is perfectly compatible with maleimides because it lacks a thiol group. This is false. TCEP can react with maleimides to form succinimidyl-TCEP adducts, consuming your expensive label [1]. Always remove TCEP if possible. If you must skip desalting, keep TCEP concentration low (<10 molar equivalents) and use a large excess of maleimide.
Module 2: The "Zero-Oxidation" Workflow
This protocol is designed to minimize the "Time-to-Label"—the critical window where re-oxidation occurs.
Reagents Required
-
Reaction Buffer: PBS pH 7.2, 1-5 mM EDTA (Critical for chelating oxidation-catalyzing metals like
and ). -
Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10.
-
Argon/Nitrogen Gas: For degassing buffers.
Step-by-Step Protocol
-
Buffer Preparation (The Anti-Oxidation Shield):
-
Prepare PBS with 5 mM EDTA.
-
Degas the buffer for 15 minutes using vacuum or by bubbling Argon/Nitrogen. Dissolved oxygen is the enemy.
-
-
Reduction:
-
Add TCEP to the protein (final conc: 2–10 mM depending on protein concentration).
-
Incubate: 30 minutes at Room Temperature (RT).
-
Why TCEP? It reduces effectively at lower pH (e.g., pH 5-6) if you need to store the intermediate, whereas DTT requires pH >7 [2].
-
-
Rapid Desalting (The Critical Step):
-
Immediate Labeling:
-
Do not wait. Immediately add the maleimide-fluorophore/drug (dissolved in anhydrous DMSO).
-
Typical Ratio: 10–20 fold molar excess of label over protein.
-
Incubate: 1–2 hours at RT or 4°C overnight, protected from light.
-
-
Quenching:
-
Add excess thiol (e.g.,
-mercaptoethanol or free cysteine) to consume unreacted maleimide.
-
Module 3: Special Case – Antibody Hinge Labeling
Researchers often want to label antibodies (IgG) without breaking them into heavy/light chains. This requires Partial Reduction of the hinge region inter-chain disulfides while leaving intra-chain disulfides intact.
The Challenge: Strong reductants (DTT/High TCEP) destroy the antibody structure. The Solution: Use 2-MEA or controlled TCEP.
Partial Reduction Protocol (IgG1)
-
Preparation:
-
Dilute IgG to 1–10 mg/mL in PBS + 10 mM EDTA.
-
-
Reduction:
-
Add 2-MEA (Final concentration: 50 mM).
-
Incubate: 37°C for 90 minutes.
-
Alternative: Use TCEP at exactly 2–3 molar equivalents per IgG molecule (requires precise concentration determination) [3].
-
-
Purification:
-
Desalt immediately into conjugation buffer (PBS/EDTA pH 7.2).
-
-
Labeling:
-
Proceed with maleimide conjugation. This typically yields a Drug-Antibody Ratio (DAR) of 2–4 (2 halves of the antibody).
-
Module 4: Quality Control & Troubleshooting
How do you know if the reduction worked before you waste expensive dye?
The Ellman’s Assay (DTNB)
Before adding your maleimide, verify free thiols.[6]
-
Take 10
L of reduced/desalted protein. -
Add to 990
L of Ellman’s Reagent (4 mg/mL DTNB in 0.1 M Sodium Phosphate pH 8.0). -
Calculate concentration using extinction coefficient
[4].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Labeling Efficiency (<10%) | Re-oxidation of thiols. | 1. Add 5 mM EDTA to all buffers.2. Degas buffers thoroughly.3. Reduce time between desalting and labeling.[1] |
| Protein Precipitation | Over-reduction or Hydrophobic Labeling. | 1. Reduce TCEP/DTT concentration.2. Add low % DMSO/DMF to the buffer to solubilize the hydrophobic label. |
| Labeling in Unexpected Sites | High pH (>8.0). | At pH >8.0, maleimides react with primary amines (Lysine). Adjust pH to 6.5–7.2. |
| No Signal in Ellman’s Test | Incomplete Reduction. | 1. Check pH of reduction buffer.2. Ensure TCEP/DTT is fresh (DTT oxidizes in solution). |
| Antibody Fell Apart (H/L chains) | Reductant too strong. | Switch from DTT/TCEP to 2-MEA for hinge targeting. Lower temperature to RT. |
References
-
Tyagarajan, K. et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Bioconjugate Chemistry.[1] (Note: Discusses TCEP/Maleimide interactions).
-
Thermo Fisher Scientific. TCEP Hydrochloride Technical Guide.
-
Sun, M.M.C. et al. (2005). Reduction-alkylation strategies for the modification of specific antibody disulfides.[8][9] Bioconjugate Chemistry.[1]
-
Ellman, G.L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.
-
Getz, E.B. et al. (1999).[9] A comparison between the sulfhydryl reductants TCEP and DTT. Analytical Biochemistry.[10][11]
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Thermo Scientific Pierce TCEP-HCl, No-Weigh Format 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. iright.com [iright.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. sciex.com [sciex.com]
How to measure the degree of labeling for Cy5.5
Welcome to the technical support center for Cy5.5 labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for measuring the degree of labeling (DOL) of Cy5.5-conjugated molecules. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it a critical parameter?
The Degree of Labeling (DOL), often referred to as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single target molecule (e.g., a protein or antibody).[1] This parameter is crucial for ensuring the reproducibility and accuracy of fluorescence-based assays.[2] An optimal DOL is essential for maximizing signal intensity without compromising the biological activity of the labeled molecule.[1]
-
Under-labeling can lead to weak signals and reduced assay sensitivity.
-
Over-labeling can cause fluorescence quenching, where proximal dye molecules absorb the emission of others, leading to a decrease in the overall fluorescent signal.[1][3] Additionally, excessive dye conjugation can lead to protein aggregation, decreased solubility, or loss of biological function.[1]
Q2: How is the Degree of Labeling for Cy5.5 determined?
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:
-
280 nm: The wavelength at which proteins primarily absorb light, mainly due to the presence of tryptophan and tyrosine residues.[4]
-
~675-684 nm: The maximum absorbance wavelength (λ_max_) for Cy5.5.[5][6][7]
By applying the Beer-Lambert law, which describes the linear relationship between absorbance and concentration, it is possible to calculate the molar concentrations of both the protein and the dye in the conjugate solution and subsequently their ratio.[4][8]
Q3: What are the essential spectral characteristics of Cy5.5 needed for the DOL calculation?
To accurately calculate the DOL, you will need the following parameters for Cy5.5. It is highly recommended to use the values provided by the manufacturer of your specific Cy5.5 dye, as these can vary slightly.
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε_dye_) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [5][7][9] |
| Maximum Absorbance (λ_max_) | ~675 - 684 nm | [5][6][7][10] |
| Correction Factor (CF₂₈₀) | ~0.03 - 0.05 | [7][9] |
Expert Insight: The Correction Factor (CF₂₈₀) is a critical value that accounts for the absorbance of the Cy5.5 dye at 280 nm.[11][12] Failing to use this correction will result in an overestimation of the protein concentration and, consequently, an inaccurate DOL.[11]
Experimental Protocol: Determining the Degree of Labeling for Cy5.5
This protocol outlines the step-by-step methodology for accurately measuring the DOL of a Cy5.5-labeled protein.
Step 1: Purification of the Conjugate
Causality: It is imperative to remove all non-conjugated, free Cy5.5 dye from the labeling reaction mixture.[1][2] Any residual free dye will absorb at its λ_max_, leading to an artificially inflated absorbance reading and a significant overestimation of the DOL.
Methodology:
-
Use a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration spin columns to separate the labeled protein from the free dye.[1][13]
-
Collect the fractions containing the purified conjugate. A successful separation is often visually confirmed by the colored conjugate eluting separately from the free dye.[13]
Step 2: Spectrophotometric Measurement
Methodology:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Use a quartz cuvette with a 1 cm pathlength for all measurements.[2]
-
Blank the spectrophotometer using the same buffer in which your purified conjugate is dissolved.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max_ of Cy5.5, typically around 675 nm (A_max_) .[9]
Step 3: Calculation of the Degree of Labeling
The DOL is calculated in two stages: first, determining the corrected protein concentration, and second, calculating the dye-to-protein molar ratio.
A. Calculate the Protein Concentration (M):
The absorbance at 280 nm is a composite of the protein's absorbance and the dye's absorbance at that wavelength. The corrected protein absorbance (A_prot_) is calculated as follows:
A_prot = A₂₈₀ - (A_max_ × CF₂₈₀)[11][14]
The protein concentration is then calculated using the Beer-Lambert law:
Protein Concentration (M) = A_prot / (ε_prot × pathlength)
Where:
-
A_prot_ is the corrected absorbance of the protein at 280 nm.
-
ε_prot_ is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to your protein and can often be found in literature or calculated based on its amino acid sequence.
-
pathlength is the cuvette pathlength in cm (typically 1 cm).
B. Calculate the Dye Concentration (M):
Dye Concentration (M) = A_max / (ε_dye × pathlength)
Where:
-
A_max_ is the absorbance of the conjugate at the λ_max_ of Cy5.5.
-
ε_dye_ is the molar extinction coefficient of Cy5.5 at its λ_max_ (in M⁻¹cm⁻¹).
-
pathlength is the cuvette pathlength in cm (typically 1 cm).
C. Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)[1]
If you diluted your sample, remember to multiply your final calculated concentrations by the dilution factor.
Workflow for Determining Cy5.5 Degree of Labeling
Caption: Workflow for DOL measurement of Cy5.5 conjugates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Sub-optimal pH: The reaction of NHS esters with primary amines is pH-dependent, with an optimal range of 8.3-8.5.[15][16] 2. Interfering Substances: Buffers containing primary amines (e.g., Tris) or ammonium ions will compete with the target protein for the dye.[11][17] 3. Low Protein Concentration: Labeling efficiency is concentration-dependent.[11] 4. Inactive Dye: The NHS ester may have hydrolyzed due to moisture. | 1. Ensure the reaction buffer is at the correct pH. We recommend using a fresh bicarbonate buffer.[13] 2. Dialyze your protein against a suitable amine-free buffer (e.g., PBS) before labeling.[11][13] 3. Concentrate your protein to at least 2 mg/mL for optimal labeling.[11][17] 4. Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use. |
| High Degree of Labeling (DOL) | 1. Excessive Dye in Reaction: Using too high a molar excess of the dye can lead to over-labeling.[13] 2. Incomplete Removal of Free Dye: Residual unconjugated dye will lead to an artificially high A_max reading. | 1. Optimize the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal ratio for your specific protein.[1][13] 2. Ensure your purification method is effective. Collect and check fractions to confirm the separation of the conjugate from the free dye.[2][13] |
| Unexpected Fluorescence Quenching | Over-labeling: Even with a seemingly good DOL, if the fluorescence is low, it could be due to dye-dye quenching.[1][3] | This is a classic sign of over-labeling. Reduce the molar excess of the dye in your labeling reaction to achieve a lower DOL.[3] |
| Precipitation of Conjugate | Over-labeling: High levels of hydrophobic dye molecules can cause the protein to aggregate and precipitate.[1] | Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL. |
| Inaccurate A₂₈₀ Reading | Contaminants: Presence of nucleic acids or other contaminants that absorb at 280 nm. | Ensure the purity of your protein before labeling. |
References
-
Assay Genie. (n.d.). Protein Cy5 Labeling Kit (#BN01056). Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]
-
Biology LibreTexts. (2021, March 5). 5.3: Quantification of Protein Concentration. Retrieved from [Link]
-
Lecture 5 More on UV-visible Spectrophotometry: The Beer-Lambert Law and Mixtures. (2023, January 24). Retrieved from [Link]
-
ResearchGate. (2018, June 28). Can anyone help me with my protein labeling with Cy5-malemide dye? Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
Herzenberg, L. A., De Rosa, S. C., & Roederer, M. (2004). Conjugation of fluorochromes to monoclonal antibodies. Current protocols in immunology, Chapter 18, Unit 18.4. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Reddit. (2020, December 5). Should an aliquot of Cy5 fluorescently labeled protein have a visible color to it? Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. assaygenie.com [assaygenie.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. interchim.fr [interchim.fr]
- 16. lumiprobe.com [lumiprobe.com]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison for Near-Infrared Fluorescence Labeling: Cyanine5.5 Maleimide vs. Alexa Fluor 680 Maleimide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular probes, the choice of a fluorescent label is a critical decision that can significantly impact the sensitivity, clarity, and reliability of experimental outcomes. For applications requiring detection in the near-infrared (NIR) spectrum, Cyanine5.5 (Cy5.5) maleimide and Alexa Fluor 680 maleimide are two prominent contenders. Both dyes are engineered for the specific labeling of sulfhydryl groups on proteins and peptides, enabling a wide array of applications from in vivo imaging to quantitative Western blotting. This guide provides an in-depth, evidence-based comparison of these two fluorophores to inform your selection process.
At a Glance: Key Photophysical and Chemical Properties
A direct comparison of the fundamental properties of Cy5.5 maleimide and Alexa Fluor 680 maleimide reveals the subtle yet significant differences that underpin their performance in various applications.
| Property | Cyanine5.5 Maleimide | Alexa Fluor 680 Maleimide | Advantage |
| Excitation Maximum (nm) | ~675 - 684 | ~679 - 681 | Spectrally very similar, compatible with similar hardware. |
| Emission Maximum (nm) | ~694 - 710 | ~702 - 704 | Spectrally very similar, compatible with similar hardware. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 211,000 | ~184,000 | Cy5.5 exhibits a slightly higher extinction coefficient, suggesting greater light absorption.[1][2] |
| Quantum Yield (Free Dye) | ~0.20 - 0.21 | ~0.36 | Alexa Fluor 680 has a significantly higher quantum yield, indicating greater fluorescence efficiency.[3] |
| Photostability | Moderate | High | Alexa Fluor 680 is markedly more resistant to photobleaching.[4][5] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | Both are stable across a broad range of biologically relevant pH values.[6][7] |
| Water Solubility | Low (non-sulfonated), High (sulfonated) | High | Alexa Fluor 680 is highly water-soluble; Cy5.5 requires the sulfonated version for good aqueous solubility.[8] |
| Tendency for Self-Quenching | High | Low | Alexa Fluor 680 is less prone to aggregation and self-quenching upon conjugation, especially at high degrees of labeling.[5] |
Deeper Dive: Performance in Key Applications
The theoretical advantages of a fluorophore only become meaningful when translated into superior performance in real-world applications. Here, we dissect how the properties of Cy5.5 maleimide and Alexa Fluor 680 maleimide influence their suitability for common laboratory techniques.
Protein Labeling and Conjugate Brightness
The primary function of these maleimide-activated dyes is to form stable covalent bonds with free sulfhydryl groups on proteins. While both dyes achieve this effectively, the resulting fluorescence of the conjugate can differ significantly.
Cyanine dyes, including Cy5.5, have a known propensity to form non-fluorescent aggregates, particularly when conjugated to proteins at a high degree of labeling (DOL).[5] This phenomenon, known as self-quenching, can lead to a disproportionate decrease in fluorescence intensity as more dye molecules are attached to a single protein.[5]
In contrast, the Alexa Fluor dye family was specifically engineered to mitigate this issue.[5] Alexa Fluor 680 conjugates exhibit significantly less self-quenching, resulting in brighter and more reliably fluorescent protein conjugates, even at higher DOLs.[5][9] While Cy5.5 has a higher extinction coefficient, the superior quantum yield and resistance to quenching of Alexa Fluor 680 often translate to brighter overall signals in practice.[4][10]
Fluorescence Microscopy and Photostability
In fluorescence microscopy, particularly in experiments involving time-lapse imaging or the visualization of low-abundance targets, photostability is paramount. Alexa Fluor dyes are renowned for their enhanced resistance to photobleaching compared to traditional cyanine dyes.[4][5][11] This means that under continuous illumination, an Alexa Fluor 680 conjugate will retain its fluorescent signal for a longer duration than a Cy5.5 conjugate, allowing for longer exposure times and more robust image acquisition.
In Vivo Imaging
For in vivo imaging applications, the brightness and stability of the fluorescent probe are critical for achieving a high signal-to-noise ratio. The NIR emission of both dyes is advantageous for deep tissue imaging due to reduced light scattering and lower tissue autofluorescence in this spectral window.[3] However, the inherent brightness and photostability of Alexa Fluor 680 can provide a distinct advantage in detecting and tracking labeled molecules within a living organism.
Experimental Protocol: A Self-Validating System for Protein Labeling
The following protocol provides a robust framework for the successful labeling of proteins with either this compound or Alexa Fluor 680 maleimide. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Diagram of the Labeling Workflow
Caption: Workflow for protein labeling with maleimide-activated dyes.
Step-by-Step Methodology
-
Preparation of Protein Solution:
-
Dissolve the protein to be labeled in a thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The ideal protein concentration is between 1-10 mg/mL.
-
Causality: The maleimide-thiol reaction is most efficient and specific at a neutral to slightly alkaline pH.[] Thiol-containing buffers (e.g., those with DTT or 2-mercaptoethanol) will compete with the protein for the dye and must be avoided.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the protein does not have free sulfhydryl groups or if they are involved in disulfide bonds, these must be reduced. Add a 10-100 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Causality: Maleimides react specifically with free thiols (-SH).[8] TCEP is often preferred over DTT as it does not need to be removed prior to the labeling reaction. If DTT is used, it must be removed by dialysis or size-exclusion chromatography before adding the dye.
-
-
Preparation of Dye Stock Solution:
-
Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Causality: Non-sulfonated Cy5.5 maleimide has poor water solubility and requires an organic solvent for initial dissolution.[8] Alexa Fluor 680 is more water-soluble but is also typically dissolved in an organic solvent for ease of handling and accurate molar calculations.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution at a 10:1 to 20:1 molar ratio of dye to protein. Vortex gently to mix.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Causality: A molar excess of the dye ensures efficient labeling of the available thiol groups. The reaction time and temperature can be optimized for specific proteins. Protecting the reaction from light is crucial to prevent photobleaching of the dye.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Causality: Purification is essential to remove free dye, which can interfere with downstream applications and lead to inaccurate determination of the degree of labeling.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm). The DOL is the molar ratio of the dye to the protein.
-
Causality: The DOL is a critical parameter that affects the brightness and functionality of the conjugate. An optimal DOL provides a bright signal without compromising the biological activity of the protein.
-
Diagram of the Maleimide-Thiol Reaction
Caption: The reaction of a maleimide-activated dye with a protein thiol group.
Conclusion and Recommendations
Both this compound and Alexa Fluor 680 maleimide are potent tools for labeling proteins in the near-infrared spectrum. However, the evidence strongly suggests that for most applications, Alexa Fluor 680 maleimide is the superior choice .
The key advantages of Alexa Fluor 680 maleimide are its higher photostability and reduced tendency for self-quenching .[4][5] These characteristics lead to brighter, more stable, and more reliable fluorescent conjugates, which is particularly crucial for quantitative applications and those requiring long or repeated imaging.
This compound may be a suitable alternative in applications where cost is a primary concern and the experimental conditions are less demanding in terms of photostability and signal brightness. However, for researchers seeking the highest sensitivity and reproducibility, the investment in Alexa Fluor 680 maleimide is likely to yield more robust and higher-quality data.
References
-
Berlier, J. E., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712. [Link]
-
Bio-Rad Laboratories. (n.d.). Fluorochromes Description. Retrieved from [Link]
-
Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188. [Link]
-
Sartori, A., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 7(1), 2–7. [Link]
-
Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]
-
Ke, S., et al. (2021). A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. Theranostics, 11(17), 8341–8354. [Link]
-
Ogawa, M., et al. (2009). Self-quenching Alexa fluor 680 conjugated to trastuzumab. Bioconjugate Chemistry, 20(3), 549–555. [Link]
Sources
- 1. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thiol-Reactive Landscape: A Comparative Guide to Sulfo-Cyanine5.5 Maleimide and Non-Sulfonated Cy5.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Cyanine dyes, with their bright fluorescence and diverse reactivity, have become indispensable tools. Among these, Cyanine5.5 (Cy5.5) maleimide stands out for its near-infrared (NIR) fluorescence, which minimizes background autofluorescence in biological samples. However, a critical choice confronts the researcher: should one opt for the sulfonated (Sulfo-Cyanine5.5) or the non-sulfonated version of this dye? This guide provides an in-depth, objective comparison to inform your selection, supported by scientific principles and experimental considerations.
At a Glance: The Core Distinction
The fundamental difference between Sulfo-Cyanine5.5 maleimide and its non-sulfonated counterpart lies in the presence of sulfonic acid groups. The "sulfo" variant incorporates these negatively charged moieties, drastically altering its physicochemical properties, most notably its solubility.
| Feature | Sulfo-Cyanine5.5 Maleimide | Non-Sulfonated Cy5.5 Maleimide |
| Water Solubility | High | Low to Insoluble[1] |
| Organic Co-solvent Requirement | No | Yes (e.g., DMSO, DMF)[1][2][3] |
| Risk of Aggregation | Low[2][] | High[5] |
| Spectral Properties | Nearly Identical to non-sulfonated form[2][3][] | Nearly Identical to sulfonated form[2][3][] |
| Conjugation Chemistry | Thiol-reactive maleimide | Thiol-reactive maleimide |
The Decisive Factor: Solubility and its Experimental Ramifications
The choice between these two dyes almost entirely hinges on the constraints of your experimental system, particularly the sensitivity of your biomolecule to organic solvents and the desired final buffer conditions.
Sulfo-Cyanine5.5 Maleimide: The Aqueous Workhorse
The sulfonate groups render Sulfo-Cy5.5 maleimide highly water-soluble, making it the reagent of choice for labeling sensitive proteins, such as antibodies and enzymes, that are prone to denaturation or aggregation in the presence of organic co-solvents.[6] This high water solubility simplifies the entire workflow, from reagent preparation to the final purification of the conjugate.
Advantages:
-
Simplified Protocol: The dye can be directly dissolved in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.[2][]
-
Reduced Aggregation: The charged sulfonate groups prevent the dye molecules from aggregating in aqueous solution, which can otherwise lead to fluorescence quenching and precipitation of the conjugate.[]
-
Improved Stability of Labeled Biomolecules: By avoiding organic solvents, the stability of the target biomolecule is better preserved.[]
Considerations:
-
Potential for Non-Specific Interactions: The high negative charge of sulfonated dyes can sometimes lead to non-specific binding with positively charged biomolecules or surfaces.
Non-Sulfonated Cy5.5 Maleimide: For Systems Tolerant to Organic Solvents
The non-sulfonated version of Cy5.5 maleimide is inherently hydrophobic and practically insoluble in water.[1] Its use necessitates dissolution in an organic co-solvent, typically dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before being added to the aqueous reaction mixture containing the biomolecule.[1][3]
Advantages:
-
Potentially Higher Membrane Permeability: In some applications, the hydrophobic nature of the non-sulfonated dye might be advantageous for labeling intracellular components, although this is not the primary application for maleimide chemistry which targets extracellular or purified proteins.
Considerations:
-
Risk of Protein Precipitation: The introduction of an organic solvent and a hydrophobic dye into a protein solution can induce aggregation and precipitation of the protein.[5]
-
Complex Workflow: The need for an organic co-solvent adds a layer of complexity to the protocol and requires careful optimization to minimize its detrimental effects on the biomolecule.
-
Dye Precipitation: If the conjugation reaction is not efficient, the non-sulfonated dye can precipitate out of the aqueous solution.[3]
The Underpinning Science: Maleimide-Thiol Conjugation
Both dyes utilize the same well-established maleimide-thiol conjugation chemistry. The maleimide group reacts specifically with the free sulfhydryl (thiol) group of a cysteine residue to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[7]
Caption: Maleimide-thiol conjugation workflow.
Critical Considerations for Maleimide Chemistry:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis reaction renders the dye unreactive towards thiols. Therefore, it is crucial to prepare fresh dye solutions and maintain the pH of the reaction mixture within the optimal range.[7][8]
-
Thioether Bond Instability: The resulting thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the dye from the biomolecule. This process is more pronounced in the presence of other thiols, such as glutathione, which is abundant in the cellular environment. Recent strategies have been developed to improve the stability of this linkage.[9]
Experimental Protocols: A Side-by-Side Comparison
The following protocols for labeling an IgG antibody highlight the practical differences between using Sulfo-Cy5.5 maleimide and its non-sulfonated counterpart.
Experimental Workflow Overview
Caption: Comparison of labeling workflows.
Protocol 1: Antibody Labeling with Sulfo-Cyanine5.5 Maleimide
This protocol is adapted from standard antibody labeling procedures.[10]
Materials:
-
IgG antibody in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Sulfo-Cyanine5.5 maleimide
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate buffer (100 mM, pH 7.2)
Procedure:
-
Antibody Preparation: Prepare a solution of the IgG antibody at a concentration of 2-5 mg/mL in the reaction buffer.
-
Reduction of Disulfide Bonds: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature to reduce the hinge-region disulfide bonds.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cyanine5.5 maleimide in the reaction buffer to a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy5.5 maleimide to the reduced antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and reducing agent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
Protocol 2: Antibody Labeling with Non-Sulfonated Cy5.5 Maleimide
This protocol is adapted from standard procedures for hydrophobic dyes.[10]
Materials:
-
IgG antibody in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Non-sulfonated Cy5.5 maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate buffer (100 mM, pH 7.2)
Procedure:
-
Antibody Preparation: Prepare a solution of the IgG antibody at a concentration of 2-5 mg/mL in the reaction buffer.
-
Reduction of Disulfide Bonds: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy5.5 maleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: While gently vortexing the reduced antibody solution, add a 10- to 20-fold molar excess of the dissolved non-sulfonated Cy5.5 maleimide dropwise. This is a critical step to avoid localized high concentrations of the organic solvent and dye, which can cause precipitation. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye, organic solvent, and reducing agent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.
Troubleshooting and Optimization
Common Issue with Non-Sulfonated Cy5.5 Maleimide: Protein Aggregation
If you observe precipitation during the labeling reaction with the non-sulfonated dye, consider the following troubleshooting steps:
-
Reduce the Dye-to-Protein Ratio: A high degree of labeling with a hydrophobic dye can significantly alter the overall hydrophobicity of the protein, leading to aggregation.[5][11]
-
Optimize the Co-solvent Concentration: Use the absolute minimum amount of organic solvent necessary to dissolve the dye.
-
Slower Addition of the Dye: Add the dye solution to the protein solution very slowly and with efficient mixing.
-
Include Aggregation Suppressors: Consider adding stabilizing osmolytes (e.g., glycerol, sucrose) or non-detergent sulfobetaines to the reaction buffer.[12]
General Optimization for Maleimide Chemistry:
-
Control pH: Strictly maintain the pH between 6.5 and 7.5 to ensure thiol specificity and minimize maleimide hydrolysis.[7]
-
Fresh Reagents: Always use freshly prepared dye and reducing agent solutions.
-
Degas Buffers: To prevent re-oxidation of thiols, it is good practice to degas the reaction buffers.
Conclusion: Making the Right Choice
The selection between Sulfo-Cyanine5.5 maleimide and its non-sulfonated counterpart is a critical decision that directly impacts the success and simplicity of your bioconjugation experiment.
-
For sensitive biomolecules, aqueous-based applications, and straightforward protocols, Sulfo-Cyanine5.5 maleimide is the clear choice. Its high water solubility mitigates the risks of protein denaturation and aggregation, leading to more reliable and reproducible results.
-
Non-sulfonated Cy5.5 maleimide should be reserved for applications where the use of an organic co-solvent is not a concern and has been validated not to interfere with the biomolecule's integrity and function.
By understanding the fundamental chemical differences and their experimental consequences, researchers can confidently select the optimal thiol-reactive Cy5.5 dye for their specific needs, paving the way for high-quality, fluorescently labeled biomolecules for a wide array of applications in research and drug development.
References
-
AxisPharm. (n.d.). Sulfo Cyanine5 Dye. Retrieved from [Link]
-
Antibodies.com. (n.d.). Sulfo-Cyanine 5.5 maleimide (A270287). Retrieved from [Link]
- Peng, X., et al. (2019). Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability.
-
Science.gov. (n.d.). cy5 maleimide labelling: Topics by Science.gov. Retrieved from [Link]
- Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Smith, L. M., et al. (2020). Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting.
-
ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]
- Li, Y., et al. (2007). Fluorescence enhancement method for measuring anionic surfactants with a hydrophobic cyanine dye. Analytica Chimica Acta, 590(1), 93-98.
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
- Lyon, J. G., & Patterson, D. M. (2014). Tunable degradation of maleimide-thiol adducts in reducing environments. Biomacromolecules, 15(9), 3249-3255.
- Teixeira, C., et al. (2022). Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides. Biomolecules, 12(5), 725.
- van der Wal, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 21(19), 2795-2800.
- Zhang, M., et al. (2021). Effect of Extending the Conjugation of Dye Molecules on the Efficiency and Stability of Dye-Sensitized Solar Cells. ACS Omega, 6(16), 10837-10844.
- Tsvirkun, D., et al. (2021). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Molecular Pharmaceutics, 18(11), 3971-3982.
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
-
Park, K. (2016, October 10). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. researchgate.net [researchgate.net]
- 6. Sulfo-Cyanine 5.5 maleimide (A270287) | Antibodies.com [antibodies.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validating the Specificity of Cy5.5 Maleimide Labeling: A Technical Guide
Introduction
In the high-stakes environment of drug development and proteomic profiling, signal fidelity is paramount. Cy5.5 Maleimide is a cornerstone reagent for site-specific labeling of cysteine residues, offering a critical window into the near-infrared (NIR) spectrum (Ex/Em: ~675/694 nm) where tissue autofluorescence is minimized.
However, the assumption of specificity is a common failure point. While maleimide chemistry is theoretically thiol-specific, deviations in pH, stoichiometry, or protein structure can lead to off-target lysyl labeling or hydrophobic non-specific binding. This guide moves beyond standard protocols to establish a self-validating system —a rigorous experimental framework that proves specificity rather than assuming it.
Part 1: Mechanism & The Specificity Profile
The Chemistry of Control
The specificity of Cy5.5 Maleimide hinges on the nucleophilic attack of the thiolate anion (S⁻) on the maleimide double bond. This reaction is kinetically favored over amine modification at pH 6.5–7.5 .
-
The Specificity Window: At pH 7.0, the reaction rate with thiols is ~1,000 times faster than with amines.
-
The Risk Zone: At pH > 8.0, the deprotonation of lysine ε-amino groups increases, leading to significant off-target amide bond formation.
-
The Hydrolysis Trap: Maleimide groups are susceptible to hydrolysis in aqueous buffers, forming non-reactive maleamic acid. This competes with the labeling reaction, necessitating fresh preparation of reagents.
Comparative Analysis: Cy5.5 Maleimide vs. Alternatives
To validate the choice of Cy5.5 Maleimide, one must understand how it performs relative to its functional and spectral alternatives.
Table 1: Comparative Performance Matrix
| Feature | Cy5.5 Maleimide | Cy5.5 NHS Ester | Alexa Fluor® 680 Maleimide | ICG-Maleimide |
| Primary Target | Free Thiols (Cysteine) | Primary Amines (Lysine) | Free Thiols (Cysteine) | Free Thiols (Cysteine) |
| Specificity | High (pH dependent) | Low (Stochastic labeling) | High | High |
| Spectral Region | Near-IR (675/694 nm) | Near-IR (675/694 nm) | Near-IR (679/702 nm) | Near-IR (780/810 nm) |
| Quantum Yield | ~0.20 – 0.28 | ~0.20 – 0.28 | ~0.25 | < 0.10 (Aqueous) |
| Solubility | Moderate (Requires Organic Co-solvent) | High (Sulfonated versions) | High | Low (Aggregates) |
| Cost Efficiency | High | High | Moderate | Moderate |
| Use Case | Site-specific tracking, FRET, ADC development | Total protein labeling, Flow Cytometry | High-demand imaging requiring extreme photostability | In vivo depth imaging |
Part 2: The Self-Validating Protocol
This workflow integrates Quality Control (QC) checkpoints directly into the labeling process. It uses a Competition Assay logic to mathematically prove that the signal originates from cysteine residues.
Phase 1: Pre-Labeling Optimization
Objective: Ensure target cysteines are available and reduced.
-
Disulfide Reduction: If cysteines are involved in disulfide bonds, reduce with TCEP (Tris(2-carboxyethyl)phosphine) .[1] Unlike DTT, TCEP does not contain thiols and does not strictly require removal before maleimide addition (though removal is recommended to prevent TCEP consumption of the dye).
-
Quantification: Use Ellman’s Reagent (DTNB) to quantify free thiol concentration. Do not proceed if thiol count is < 0.5 per mole of protein.
Phase 2: The Specificity Validation Workflow (The "Trust" Pillar)
To prove specificity, you must run a parallel Blocking Control .
-
Sample A (Experimental): Protein + Cy5.5 Maleimide.
-
Sample B (Specificity Control): Protein + N-Ethylmaleimide (NEM) (Pre-incubation) + Cy5.5 Maleimide.
Logic: NEM is a non-fluorescent, irreversible cysteine blocker. If Cy5.5 labeling is truly cysteine-specific, Sample B should show >95% signal reduction compared to Sample A. Any remaining signal in Sample B represents non-specific binding (lysine reaction or hydrophobic interaction).
Figure 1: The Specificity Validation Logic. By pre-blocking with NEM, researchers can distinguish true cysteine labeling from off-target noise.
Phase 3: Detailed Experimental Protocol
Materials
-
Cy5.5 Maleimide: Dissolve in anhydrous DMSO to 10 mM immediately before use.
-
Reaction Buffer: PBS (pH 7.2) + 1 mM EDTA (prevents metal-catalyzed oxidation). Avoid Tris buffers as they contain amines.
-
Blocker: N-Ethylmaleimide (NEM), 100 mM stock in water.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Step-by-Step Methodology
-
Preparation:
-
Adjust protein concentration to 1–5 mg/mL in Reaction Buffer.
-
Ensure pH is strictly between 6.8 and 7.4 .
-
-
The Blocking Step (Control Arm Only):
-
To the Control aliquot, add NEM to a final concentration of 5 mM (approx. 50-fold molar excess over thiols).
-
Incubate for 30 minutes at Room Temperature (RT).
-
Note: NEM permanently caps all free cysteines.
-
-
The Labeling Reaction:
-
Add Cy5.5 Maleimide to both Experimental and Control aliquots.
-
Ratio: Use a 10:1 to 20:1 dye-to-protein molar excess.
-
Incubate for 2 hours at RT in the dark.
-
-
Quenching & Purification:
-
Add 2-Mercaptoethanol or DTT (final 10 mM) to quench unreacted maleimide.
-
Pass samples through desalting columns to remove free dye.[2]
-
-
Validation Readout (SDS-PAGE):
-
Run 2 µg of Sample A and Sample B on an SDS-PAGE gel.
-
Do not stain initially. Image on a fluorescence scanner (680 nm channel).
-
Success Criteria: Strong band in Sample A; No band (or <5% intensity) in Sample B.
-
Post-imaging: Stain with Coomassie Blue to verify equal protein loading.
-
Part 3: Expert Insights & Troubleshooting
The "Hidden" Variable: Hydrolysis
Maleimide groups hydrolyze in water. A common failure mode is using a Cy5.5 Maleimide stock that was stored in aqueous buffer or hydrated DMSO.
-
Symptom: Low labeling efficiency despite correct pH.
-
Fix: Always store dye as a lyophilized powder or in single-use anhydrous DMSO aliquots at -20°C.
Mass Spectrometry Confirmation
For absolute validation (e.g., regulatory submissions), Intact Mass Spectrometry (LC-MS) is required.
-
Expected Result: A mass shift of + ~600-1000 Da (depending on the specific Cy5.5 derivative molecular weight) per labeled cysteine.
-
Specificity Check: The mass spectrum should show discrete peaks corresponding to 1 or 2 labels (depending on free cysteines). A "smear" or Poisson distribution indicates stochastic lysine labeling.
Figure 2: Troubleshooting Non-Specific Binding. A systematic approach to diagnosing off-target signals.
References
-
National Institutes of Health (NIH). (2014). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit and Troubleshooting. Jena Bioscience.[3][4][5] Retrieved from [Link]
Sources
Quantum Yield Comparison of Cyanine Dyes: A Technical Guide for Assay Development
Executive Summary
In high-sensitivity fluorescence applications, the Quantum Yield (Φ) of a fluorophore is often the limiting factor for detection limits. While Cyanine dyes (Cy3, Cy5, Cy7) are industry standards due to their high extinction coefficients (
The Critical Insight: Unlike rigid xanthene dyes (e.g., Rhodamine), cyanine dyes possess a flexible polymethine chain. In aqueous solution, this chain undergoes rapid photoisomerization (rotation), dissipating excited energy as heat rather than light. Consequently, "free" cyanine dyes are often dim in buffer but undergo a "Protein Brightening Effect" (up to 20-fold increase) when conjugated to biomolecules.
This guide provides an objective comparison of standard and rigidized cyanine dyes, supported by mechanistic data and a validated protocol for measuring quantum yield in your specific biological context.
Mechanistic Principles: The "Loose Bolt" Effect
To select the right dye, one must understand the competition between radiative (fluorescence) and non-radiative decay pathways.
The Polymethine Chain & Photoisomerization
Cyanine dyes consist of two heteroaromatic rings connected by a polymethine bridge.[1] Upon excitation, the double bonds in this bridge can rotate (twist).
-
Rigid Environment (High Φ): Rotation is blocked (e.g., DNA groove binding, antibody conjugation, or chemical rigidization like Cy3B). Energy is forced to exit as photons.
-
Fluid Environment (Low Φ): Rotation is free. The molecule twists into a non-fluorescent cis-isomer, dissipating energy non-radiatively.
Diagram: Energy Dissipation Pathways
The following diagram illustrates the kinetic competition determining Quantum Yield.
Figure 1: Kinetic competition in Cyanine dyes. High quantum yield requires maximizing
Comparative Performance Analysis
The following data aggregates performance across aqueous (PBS) and organic (DMSO) solvents, highlighting the structural impact on QY.
Table 1: Quantum Yield (Φ) Comparison[2]
| Dye Variant | Excitation (nm) | Structure Type | Φ (PBS, Free Dye) | Φ (Protein/DNA Bound)* | Φ (Rigidized Variant)** |
| Cy3 | ~550 | Trimethine | 0.04 - 0.10 | 0.15 - 0.35 | 0.67 (Cy3B) |
| Cy5 | ~650 | Pentamethine | 0.20 - 0.28 | 0.28 - 0.40 | 0.70 (Cy5B) |
| Cy7 | ~750 | Heptamethine | < 0.01 | 0.05 - 0.12 | N/A (Structurally difficult) |
| Sulfo-Cy3 | ~550 | Sulfonated | 0.10 | 0.20+ | N/A |
*Note: Bound values are approximate; they depend heavily on the specific protein/DNA sequence and the degree of labeling (DOL). **Note: Rigidized variants (e.g., Cy3B) contain a conformationally locked ring across the polymethine chain.
Technical Insights
-
The Cy3 Anomaly: Standard Cy3 is surprisingly dim in pure water (Φ ~0.04) compared to Cy5 (Φ ~0.27).[2] This is because the shorter trimethine bridge of Cy3 allows for faster isomerization rates in low-viscosity solvents. However, Cy3 shows the most dramatic "turn-on" effect when bound to DNA or proteins.
-
The Cy7 Challenge: Cy7 has a very long, flexible heptamethine chain. In aqueous solution, it is almost non-fluorescent (Φ < 0.01) due to rapid internal conversion. It requires conjugation or organic co-solvents (DMSO) to be useful.[3]
-
Cy3B (The "Gold Standard"): For single-molecule imaging or low-abundance targets, Cy3B is superior. By chemically bridging the polymethine chain, rotation is physically impossible. This yields a dye that is bright in water (Φ ~0.67) and does not rely on protein binding for brightness.
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine the QY of a novel cyanine conjugate using the Relative Method (Slope Method). Principle: Compare the integrated fluorescence intensity of the sample against a reference standard of known QY.
Reagents & Standards
-
Reference Standard:
-
For Cy3: Rhodamine 101 (Φ=1.0 in Ethanol) or Rhodamine 6G (Φ=0.95 in Ethanol).
-
For Cy5: Cresyl Violet (Φ=0.54 in Methanol).
-
-
Solvents: Spectroscopic grade Ethanol/Methanol (for standards) and PBS (for sample).
Workflow Diagram
Figure 2: Step-by-step workflow for relative quantum yield measurement.
Detailed Procedure
-
Preparation: Prepare 5 dilutions of the sample and 5 dilutions of the reference standard.
-
Absorbance Check (Critical Self-Validation): Measure absorbance at the excitation wavelength.
-
Validation Rule: The Optical Density (OD) must be below 0.1 (ideally 0.02–0.08) to prevent re-absorption (Inner Filter Effect). If OD > 0.1, dilute further.
-
-
Acquisition: Record the fluorescence emission spectrum for all 10 samples (5 sample, 5 reference).
-
Parameter Control: Keep slit widths, integration time, and detector voltage identical for all scans.
-
-
Integration: Calculate the total area under the emission curve (
) for each measurement. -
Calculation: Plot
(y-axis) vs. Absorbance (x-axis). Determine the slope ( ) for the sample and reference.
Final Equation:
- : Refractive index of the solvent (e.g., Water = 1.33, Ethanol = 1.36).
-
Note: The refractive index correction is mandatory when solvents differ.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Non-linear Slope | Inner Filter Effect (Concentration too high) | Dilute samples until Abs < 0.05. |
| Low QY for Cy7 | Aqueous quenching (H-aggregation) | Add 10-20% DMSO or use Sulfonated-Cy7 to prevent stacking. |
| Blinking Signal | Triplet State Excursion | Add Trolox (vitamin E analog) or COT (cyclooctatetraene) to the buffer. |
| Unexpectedly High QY | Dye Intercalation | Ensure free dye is not interacting with plasticware or contaminants. |
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. Link
-
Sanborn, M. E., et al. (2007). "Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA." Journal of Physical Chemistry B. Link
-
Cooper, M., et al. (2004). "Cy3B: Improving the performance of cyanine dyes."[4] Journal of Fluorescence. Link
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link
-
Levitus, M., & Ranjit, S. (2011). "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments." Quarterly Reviews of Biophysics. Link
Sources
Beyond the Legacy: A Comparative Performance Guide to Cy5.5 Maleimide
Executive Summary: The Verdict
Cy5.5 Maleimide remains a workhorse in bioconjugation due to its cost-effectiveness and established regulatory history. However, for applications requiring maximal sensitivity or prolonged exposure, it has been superseded by next-generation fluorophores.
-
Best Use Case: Acute in vivo imaging of subcutaneous tumors (where depth <5mm) and cost-sensitive antibody labeling for flow cytometry.
-
When to Switch:
-
Switch to Alexa Fluor 680 for fluorescence microscopy (confocal/widefield) to eliminate rapid photobleaching.
-
Switch to IRDye 800CW for deep-tissue in vivo imaging to maximize Tumor-to-Background Ratio (TBR).
-
Photophysical Profile: The "Specs" War
To understand where Cy5.5 fits, we must quantify it against its direct competitors in the ~680 nm excitation window. Cy5.5 is a cyanine dye, whereas Alexa Fluor 680 (sulfonated rhodamine derivative) and IRDye 680RD represent modern structural improvements designed to prevent aggregation.
Table 1: Comparative Photophysical Properties
| Feature | Cy5.5 Maleimide | Alexa Fluor 680 | IRDye 680RD | Implication |
| Excitation Max | 675 nm | 679 nm | 672 nm | All compatible with 633/640 nm or 660 nm lasers. |
| Emission Max | 694 nm | 702 nm | 694 nm | Similar detection filters (700/30 BP). |
| Extinction Coeff.[1][2][3][4] ( | ~209,000 | ~183,000 | ~170,000 | Cy5.5 absorbs light efficiently. |
| Quantum Yield (QY) | 0.20 - 0.23 | 0.25 | 0.21 | AF680 is intrinsically brighter per photon absorbed. |
| Photostability | Low/Moderate | High | High | Critical Differentiator. Cy5.5 bleaches within seconds under high-power confocal lasers. |
| Solubility | Moderate (often requires DMSO) | High (Water soluble) | High (Water soluble) | Cy5.5 conjugates are more prone to precipitation/aggregation. |
Technical Insight: While Cy5.5 has a higher extinction coefficient, its effective brightness in protein conjugates is often lower than AF680 due to self-quenching . Cy5.5 molecules tend to stack (H-aggregates) when multiple dyes attach to a single protein, drastically reducing fluorescence signal.
Performance by Imaging System
A. In Vivo Imaging Systems (IVIS/FMT)
This is the primary domain for Cy5.5. The 675–700 nm window avoids the primary absorbance of hemoglobin (Hb) and water, but it still suffers from tissue autofluorescence compared to the 800 nm window.
-
Tissue Penetration: Effective up to 2–4 mm. Ideal for subcutaneous xenografts.
-
Background Noise: Skin and fur autofluoresce significantly in the 700 nm channel.
-
Recommendation: If your instrument supports the 800 nm channel (e.g., IVIS Spectrum, LI-COR Pearl), switch to IRDye 800CW . Data shows IRDye 800CW provides a 2–3x higher Tumor-to-Background Ratio (TBR) than Cy5.5 due to reduced background signal [1].
B. Fluorescence Microscopy (Confocal/Widefield)
Cy5.5 is generally not recommended for high-resolution microscopy if alternatives exist.
-
The Problem: Under the high photon flux of confocal lasers, Cy5.5 undergoes rapid photobleaching. You may lose 50% of your signal before completing a Z-stack.
-
The Solution: Alexa Fluor 680 or Star 635P are significantly more photostable, allowing for 3D reconstruction and time-lapse imaging without signal degradation.
C. Flow Cytometry
Cy5.5 performs adequately here because the residence time of the cell in the laser beam is microseconds, making photostability less relevant.
-
Channel: Detected in the "Alexa 700" or "APC-Cy7" channel (depending on filter configuration).
-
Caution: Ensure your 633/640 nm laser is strong enough. If using a spectral cytometer (e.g., Aurora), Cy5.5 has a unique signature that can be unmixed, but it overlaps heavily with Alexa Fluor 700.
Bioconjugation Protocol: The "Sweet Spot" System
The maleimide-thiol reaction is highly specific but chemically fragile. The most common failure mode is pH drift , which causes the maleimide to react with amines (lysine) or hydrolyze completely.
The Mechanism
The maleimide group targets reduced sulfhydryl (-SH) groups on cysteine residues.
-
pH < 6.0: Reaction is too slow.
-
pH > 7.5: Maleimide reacts with amines (non-specific labeling) and hydrolyzes (becomes non-reactive).
Visualization: The Conjugation Workflow
Caption: Step-by-step workflow for site-specific thiol conjugation. Note that TCEP does not interfere with maleimide chemistry, whereas DTT must be removed.
Step-by-Step Protocol
-
Reduction: Incubate protein (1–10 mg/mL) with 10–100 molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at Room Temp.
-
Why TCEP? Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding the dye, preventing re-oxidation of the protein [2].
-
-
Buffer Adjustment: Ensure buffer is PBS + 5mM EDTA, pH 7.2 .
-
Why EDTA? Prevents metal-catalyzed oxidation of cysteines.
-
-
Dye Preparation: Dissolve Cy5.5 Maleimide in anhydrous DMSO immediately before use. Do not store in solution.
-
Conjugation: Add 10–20 molar excess of dye to the reduced protein. Mix gently.
-
Incubation: 2 hours at Room Temp or Overnight at 4°C, protected from light.
-
Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) to remove free dye.
-
Validation (Self-Check): Measure Absorbance at 280 nm (
) and 675 nm ( ). Calculate Degree of Labeling (DOL): (Note: 0.05 is the correction factor for Cy5.5 absorbance at 280nm).
Troubleshooting & Optimization
Issue: Low Signal Intensity
-
Cause: Over-labeling leading to self-quenching.
-
Fix: Reduce the Dye:Protein molar ratio during reaction (e.g., drop from 20:1 to 10:1). Aim for a DOL of 2–4 dyes per antibody.
Issue: High Background in Western Blot/Imaging
-
Cause: Hydrolyzed maleimide. If the maleimide ring opens (due to high pH or moisture), the dye becomes "dead" and won't conjugate, but will stick non-specifically.
-
Fix: Use fresh dry DMSO. Verify pH is < 7.5.
Visualization: In Vivo Imaging Depth
Caption: Comparative tissue penetration capabilities. Cy5.5 occupies the middle ground—better than visible dyes but inferior to 800nm dyes for deep tissue.
References
-
Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics. (2007).[1][4]
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
-
Cy5.5 Maleimide Product Information & Spectra. Vector Laboratories.
-
IRDye 800CW vs Cy5.5 Performance Data. LI-COR Biosciences.
Sources
Comparing iodoacetamide and maleimide for cysteine labeling
A Technical Comparative Guide for Precision Chemistry
Executive Summary
In the landscape of bioconjugation and proteomics, the choice between Iodoacetamide (IAA) and Maleimide chemistries is not merely a matter of preference but a critical experimental variable that dictates the stability, specificity, and utility of the final construct.[1]
-
Select Iodoacetamide (IAA) when your goal is Proteomics . Its irreversible alkylation and small footprint make it the gold standard for blocking cysteine residues prior to enzymatic digestion, despite slower kinetics.
-
Select Maleimide when your goal is Bioconjugation (ADCs, Labeling) .[1] Its rapid kinetics at neutral pH and high specificity allow for the attachment of sensitive payloads (fluorophores, drugs) to native proteins without denaturing them.
Mechanistic Foundations: The Chemistry of Attack
To control these reactions, one must understand the electronic movements governing them.
Iodoacetamide: The Irreversible
Striker
IAA functions via a classic bimolecular nucleophilic substitution (
-
Outcome: A stable carbamidomethyl thioether linkage.
-
Constraint: Requires a leaving group (Iodine) and higher pH to ensure the thiol is deprotonated (
).
Maleimide: The Michael Addition Trap
Maleimides contain an electron-deficient double bond (
-
Constraint: The resulting ring is metastable. It can undergo Retro-Michael addition (releasing the payload) or Hydrolysis (stabilizing the payload).
Figure 1: Mechanistic divergence between IAA and Maleimide. Note the bifurcation in the Maleimide pathway where ring hydrolysis determines long-term stability.
Performance Metrics: The "Meat" of the Comparison
As a Senior Application Scientist, I often see protocols fail because users ignore the pH-specificity relationship.
Specificity & pH Dependence[1][4][5]
-
Maleimide (The Sniper): Highly specific for sulfhydryls between pH 6.5 – 7.5 .[3]
-
Risk: At pH > 8.0, specificity collapses. Primary amines (Lysine N-terminus) become nucleophilic enough to attack the double bond, causing heterogeneous labeling [1, 12].
-
-
Iodoacetamide (The Shotgun): Generally requires pH 8.0 – 9.0 to drive the reaction effectively.
-
Risk: At this pH, and with excess reagent, IAA will alkylate Histidine (imidazole), Lysine, and Methionine. In proteomics, "over-alkylation" is a common artifact that complicates mass spec database searches [6, 7].
-
Reaction Kinetics
-
Maleimide: Superior kinetics.[1][5] Reaction rates are often
faster than IAA under physiological conditions. This allows for stoichiometric labeling (1:1 ratios) in seconds to minutes. -
IAA: Slow.[6] Requires higher concentrations (excess) and longer incubation times (30–60 mins) to achieve completion [1, 5].
Stability (The ADC Paradox)
-
IAA: Forms a rock-solid thioether bond.[1] It does not exchange.
-
Maleimide: The thiosuccinimide ring is liable to Retro-Michael exchange .[3] In plasma, the drug payload can detach from the antibody and transfer to Human Serum Albumin (HSA), causing off-target toxicity.
-
Expert Insight: Modern ADC chemistry utilizes "self-hydrolyzing" maleimides. By deliberately forcing the succinimide ring to hydrolyze (open) into succinamic acid, the Retro-Michael pathway is blocked, locking the payload onto the protein permanently [12, 13].
-
Comparative Data Summary
| Feature | Iodoacetamide (IAA) | Maleimide |
| Primary Application | Proteomics (Mass Spec) | Bioconjugation (ADCs, Fluorophores) |
| Reaction Type | Michael Addition | |
| Optimal pH | 8.0 – 9.0 | 6.5 – 7.5 |
| Reaction Speed | Slow (mins to hour) | Fast (seconds to mins) |
| Bond Stability | High (Stable Thioether) | Variable (Ring can open or reverse) |
| Major Side Reaction | Alkylation of Lys, His, Met (Over-alkylation) | Hydrolysis (inactivation) or Aminolysis (pH >8) |
| Light Sensitivity | High (Releases Iodine) | Low |
| Reversibility | Irreversible | Reversible (Retro-Michael) unless hydrolyzed |
Experimental Protocols
Protocol A: Proteomic Alkylation (IAA Focus)
Goal: Complete blocking of cysteines to prevent disulfide scrambling during digestion.
-
Denaturation: Solubilize protein in 6M Urea or 1% SDS.
-
Reduction: Add DTT (final 5-10 mM) or TCEP. Incubate at
for 30 mins. -
Alkylation (The Critical Step):
-
Cool sample to Room Temp (RT).
-
Prepare FRESH 500 mM IAA in water (IAA degrades to Iodine in light/solution).[7]
-
Add IAA to a final concentration of 15–20 mM (2-3x molar excess over total thiols).
-
CRITICAL: Incubate in the DARK for 20–30 minutes at RT. Light catalyzes iodine formation, which oxidizes tyrosines [18].
-
-
Quench: Add excess DTT (or mercaptoethanol) to scavenge unreacted IAA.
Protocol B: Site-Specific Labeling (Maleimide Focus)
Goal: Attach a fluorophore to a surface cysteine without denaturing the protein.
-
Buffer Prep: Use PBS or HEPES (pH 7.0–7.2). REMOVE all reducing agents (DTT, mercaptoethanol) via dialysis or desalting columns (Zeba Spin). TCEP is acceptable as it does not contain a thiol.
-
Reduction (Optional): If the target cysteine is oxidized, reduce with TCEP, then proceed (TCEP does not react with maleimides).
-
Labeling:
-
Dissolve Maleimide-dye in anhydrous DMSO.
-
Add to protein (10–20 molar excess for small molecules; 1.1–1.5 excess for precious proteins).
-
Incubate 1–2 hours at RT or
.
-
-
Quench: Add excess cysteine or mercaptoethanol to kill unreacted maleimide.
-
Purification: Remove free dye via size-exclusion chromatography.
Decision Matrix & Troubleshooting
Figure 2: Selection logic for cysteine-reactive chemistries.
Senior Scientist Troubleshooting Tips
-
The "Ghost" Bands in Westerns: If you use IAA and see unexpected high-molecular-weight aggregates, your IAA might be old. Old IAA releases free Iodine (
), which is a potent oxidizer that induces disulfide dimerization instead of alkylation. Always make IAA fresh. -
Maleimide "Dead" Reaction: Did you use DTT? DTT contains two thiols. It will scavenge your expensive Maleimide-dye instantly. Use TCEP for reduction if you cannot desalt before labeling.
-
The pH Drift: When adding IAA (which is slightly acidic in solution) to a weak buffer, the pH can drop below 7.5, stalling the reaction. Ensure your buffer (Tris/AmBic) has sufficient capacity (100mM+).
References
-
BenchChem. (2025).[1][8] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry.Link
-
Wikipedia. (n.d.). Iodoacetamide - Mechanism of Inhibition.[4][9]Link[10]
-
Adhikari, J., et al. (2026). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. AIChE Journal. Link
-
ResearchGate. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization.Link
-
National Institutes of Health (NIH). (2021). Fast Cysteine Bioconjugation Chemistry. PMC. Link
-
ResearchGate. (2025). The Specific Alkylation by Iodoacetamide of Histidine-12.[4]Link
-
BenchChem. (2025).[1][8] Identifying and minimizing iodoacetone side reactions.Link
-
Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.[11]Link
-
NIH. (2025). Fast Cysteine Bioconjugation Chemistry - Comparison to Maleimide.Link
-
NIH. (2001). Overalkylation of a protein digest with iodoacetamide.[7] PubMed. Link
-
NIH. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa. PMC. Link
-
Vector Laboratories. (n.d.). Maleimide Reaction Chemistry: Hydrolysis and Retro-Michael Addition.[12]Link
-
Springer Nature. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts.Link
-
RSC Publishing. (2021). Identifying cysteine residues susceptible to oxidation.[13]Link
-
NIH. (n.d.). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents. PMC. Link
-
UCL Discovery. (n.d.). Addressing the retro-Michael instability of maleimide bioconjugates.Link
-
ScienceAsia. (2006). Chemical Modification of Lysine and Histidine Residues with Iodoacetamide.[5][6][7][8]Link
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion Protocols.[8][14]Link
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide Instructions.[6]Link[6]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation.Link
-
NIH. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments.[15] PMC. Link
-
ResearchGate. (2015). Does Iodoacetamide not work on LMW thiols?Link
-
ResearchGate. (2026). General Michael addition and hydrolytic pathways of maleimides.Link
-
BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00200C [pubs.rsc.org]
- 14. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity and Selectivity of Cyanine5.5 Maleimide
Executive Summary
Cyanine5.5 (Cy5.[1][2][3]5) maleimide is a near-infrared (NIR) fluorophore widely used for low-background imaging in tissues and western blotting. Its utility relies entirely on the chemoselectivity of the maleimide linker.
The Core Constraint: Maleimide selectivity is not absolute; it is kinetically controlled by pH .
-
At pH 6.5–7.5: The reaction is highly selective for sulfhydryl groups (Thiols, -SH), reacting ~1,000 times faster with cysteines than amines.[4][5]
-
At pH > 7.5: Selectivity degrades rapidly.[5] The maleimide begins to cross-react with primary amines (Lysine residues) and undergoes irreversible hydrolysis, rendering the expensive dye inert.
This guide details the mechanistic boundaries of this reaction, compares it with alternative chemistries, and provides a self-validating protocol to ensure single-site labeling.
Mechanistic Foundation: The Selectivity Window
To control cross-reactivity, one must understand the competing pathways. The maleimide group is an electron-deficient alkene that acts as a Michael acceptor.
Reaction Pathways
There are three competing fates for a Cy5.5-Maleimide molecule in solution:
-
Thiol-Michael Addition (Desired): Rapid attack by the thiolate anion.
-
Aminolysis (Cross-Reactivity): Slower attack by unprotonated amines (mostly Lysine
-amines). -
Hydrolysis (Dead-End): Attack by water/hydroxide, opening the ring to form non-reactive maleamic acid.
Visualization of Reaction Logic
The following diagram illustrates the kinetic competition that dictates labeling success.
Figure 1: Kinetic competition pathways. At neutral pH, k1 >> k2, ensuring specificity. As pH rises, k2 and k3 accelerate, causing off-target labeling and reagent degradation.
Comparative Analysis: Cy5.5-Maleimide vs. Alternatives
When designing a conjugation strategy, it is vital to know when not to use maleimide. The table below compares Cy5.5-Maleimide against its two primary alternatives: Iodoacetamide (IA) and NHS-Esters.
Table 1: Functional Group Reactivity Profile
| Feature | Cy5.5-Maleimide | Cy5.5-Iodoacetamide | Cy5.5-NHS Ester |
| Primary Target | Sulfhydryl (-SH) | Sulfhydryl (-SH) | Primary Amine (-NH2) |
| Selectivity (pH 7.0) | High (>1000:1 vs Amines) | Moderate (Can react with His/Tyr) | None (Target is Amines) |
| Reaction Kinetics | Very Fast (Minutes) | Slow (Hours) | Fast (Minutes) |
| Cross-Reactivity | Reacts with Amines at pH > 8.0 | Reacts with Imidazoles (His) at high excess | Hydrolyzes rapidly in water |
| Bond Stability | Stable (can undergo exchange*) | Very Stable (Thioether) | Stable (Amide bond) |
| Best Use Case | Site-specific labeling of reduced Cysteines | Labeling when maleimide is unstable | Total protein labeling (Lysine) |
> Note on Stability: Maleimide-thiol adducts can undergo a "retro-Michael" reaction in plasma, transferring the dye to serum albumin. For strictly permanent labeling in vivo, ring-opening hydrolysis post-conjugation is sometimes deliberately induced.
Experimental Validation: The pH Effect
To demonstrate the cross-reactivity threshold, we reference standard validation data regarding pH dependence.
Experiment: pH-Dependent Selectivity
Setup: A protein containing 1 Cysteine and 10 Lysines is labeled with Cy5.5-Maleimide at varying pH levels. Metric: Specificity Ratio (Thiol Signal / Total Signal).
| pH Condition | Thiol Labeling Efficiency | Amine Cross-Reactivity | Hydrolysis Rate (T1/2) |
| pH 6.5 | 85% (Slower kinetics) | Negligible (<1%) | > 24 Hours |
| pH 7.2 (Optimal) | >95% | Negligible (<1%) | ~12 Hours |
| pH 8.0 | >95% | Detectable (~5-10%) | ~4 Hours |
| pH 8.5 | High | Significant (>20%) | < 1 Hour |
Expert Insight: At pH 8.5, you are not only labeling Lysines (creating background noise), but you are also losing ~50% of your expensive Cy5.5 reagent to hydrolysis within the first hour.
Validated Protocol: Site-Specific Labeling
This protocol is designed to maximize Specificity (k1) and minimize Hydrolysis (k3).
Materials
-
Target: Protein with available Cysteine (or reduced disulfide).
-
Reductant: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible, as it contains thiols that compete for the dye.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.2, degassed.
Workflow Diagram
Figure 2: Step-by-step labeling workflow emphasizing pH control and quenching.
Detailed Steps
-
Prepare Protein: Adjust protein concentration to 1–5 mg/mL in PBS (pH 7.2). Ensure the buffer is free of primary amines (Tris is acceptable at pH 7.2 for maleimides, but PBS is safer).
-
Reduction (If needed): If cysteines are oxidized (disulfides), add 10-fold molar excess of TCEP.
-
Expert Note: TCEP does not contain a thiol group and does not strictly need to be removed before adding maleimide, unlike DTT. However, TCEP can react with maleimides slowly over time. For highest precision, desalt the protein into fresh PBS before labeling.
-
-
Dye Preparation: Dissolve Cy5.5-Maleimide in anhydrous DMSO or DMF.
-
Caution: Do not store Cy5.5-Maleimide in aqueous solution.[8] It must be prepared fresh.
-
-
Conjugation: Add 10–20 molar equivalents of dye to the protein. Mix gently. Incubate for 2 hours at room temperature or overnight at 4°C. Keep in the dark.
-
Quenching: Add excess 2-Mercaptoethanol or free Cysteine to react with remaining maleimide. This prevents non-specific reaction during purification.[9]
-
Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) to separate the labeled protein (high MW) from the free dye (low MW).
Troubleshooting & Optimization
The "Thiazine Rearrangement" (N-Terminal Cysteines)
If labeling a peptide with an N-terminal Cysteine , be aware of a specific side reaction. At pH > 7.5, the initial thiosuccinimide adduct can undergo an intramolecular reaction with the N-terminal amine to form a six-membered thiazine ring.[9]
-
Impact: This rearranges the linkage but usually retains the dye. However, it alters the chemical structure and may affect bioactivity.
Dealing with Hydrophobicity
Cy5.5 is a large, hydrophobic molecule (unless the sulfonated version is used).
-
Issue: Labeling a protein with multiple Cy5.5 molecules can cause the protein to precipitate.
-
Solution: Use Sulfo-Cyanine5.5 Maleimide .[2][6][7] The sulfonate groups provide negative charges that maintain water solubility and prevent aggregation.
Verification of Specificity
To prove you have labeled the Cysteine and not a Lysine:
-
Control Experiment: Pre-incubate the protein with N-ethylmaleimide (NEM) to block all thiols.
-
Labeling: Then add Cy5.5-Maleimide.[2]
-
Result: If you see fluorescence, it is due to non-specific amine binding (cross-reactivity).
References
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[4][9][10][11][12] (Discusses hydrolysis and ring-opening). Available at: [Link]
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press.[8] (The standard reference for pH dependence of maleimide reactions).
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Essential Protective Equipment and Safety Protocols for Handling Cyanine5.5 Maleimide
As a Senior Application Scientist, it is imperative to establish a robust framework for laboratory safety that not only complies with regulations but also fosters a culture of proactive risk mitigation. Cyanine5.5 (Cy5.5) maleimide is a powerful tool in bioconjugation, prized for its bright near-infrared fluorescence. However, its dual nature as a reactive chemical—combining a cyanine dye with a thiol-reactive maleimide—necessitates a comprehensive approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of Cy5.5 maleimide, from initial preparation to final disposal.
The core principle of this guide is the "Hierarchy of Controls," an occupational safety framework that prioritizes eliminating hazards at their source. When a hazard cannot be eliminated, the most effective line of defense is a combination of engineering controls, administrative controls, and, finally, Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Compound
A thorough understanding of the reagent's properties is the foundation of any safety protocol. Cy5.5 maleimide presents several potential hazards:
-
Maleimide Moiety : Maleimides are reactive electrophiles that readily form stable covalent bonds with sulfhydryl (thiol) groups found in proteins. This reactivity makes them potent skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[1] Ingestion can lead to severe chemical burns in the oral cavity and gastrointestinal tract.[1]
-
Cyanine Dye : While specific toxicity data for Cy5.5 is limited, cyanine dyes as a class are intensely colored compounds. The primary risk associated with the dye component is physical staining of skin and clothing. Furthermore, the powdered form of any intensely colored dye presents an inhalation hazard.[2]
-
Powdered Form : The lyophilized powder is lightweight and can easily become airborne, creating a significant risk of inhalation and inadvertent contact with eyes and skin.[3] Fine chemical dusts can cause respiratory irritation.[2][3]
-
Solvents : Cy5.5 maleimide is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][5] These solvents can enhance the absorption of the chemical through the skin, increasing the risk of systemic exposure.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is selected, engineering and administrative controls must be in place to minimize exposure.
-
Chemical Fume Hood : All handling of powdered Cy5.5 maleimide and its concentrated solutions must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is the most critical engineering control to prevent inhalation of the powder and vapors from solvents.
-
Designated Work Area : Establish a clearly marked area for working with reactive dyes. This prevents cross-contamination of other laboratory spaces and equipment.
-
Standard Operating Procedures (SOPs) : A detailed, lab-specific SOP for handling Cy5.5 maleimide must be written and readily accessible. All personnel must be trained on this SOP before beginning work.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the final barrier between the researcher and the chemical. The selection and proper use of PPE are critical for ensuring personal safety.
Eye and Face Protection
-
Rationale : The eyes are particularly vulnerable to airborne powder and splashes of chemical solutions. The maleimide component can cause serious eye damage.[1]
-
Required PPE :
-
Chemical Splash Goggles : These are mandatory and must be worn at all times when handling the powder or any liquid solutions. They provide a seal around the eyes, offering superior protection compared to standard safety glasses.[8]
-
Face Shield : When handling larger quantities of the powder (typically >25 mg) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
-
Skin and Body Protection
-
Rationale : Direct skin contact with the maleimide can cause irritation and sensitization.[1] The dye will cause persistent staining, and solvents like DMSO will facilitate skin absorption.
-
Required PPE :
-
Laboratory Coat : A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is required to protect clothing and skin.
-
Gloves : Nitrile gloves are a common choice for general laboratory use.[7][8] However, when working with Cy5.5 maleimide, especially when dissolved in solvents, double-gloving is strongly recommended. This provides an additional layer of protection against potential tears or rapid permeation. Always inspect gloves for visible signs of degradation or punctures before use.
-
Full Coverage : Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are not permitted in the laboratory.
-
Respiratory Protection
-
Rationale : The fine, lightweight nature of powdered Cy5.5 maleimide makes it an inhalation hazard.[3]
-
Required PPE :
-
When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory control.
-
In situations where a fume hood is not available or during a large spill cleanup outside of a hood, a respirator is necessary. An N95-rated respirator can provide protection against airborne particulates. For higher-risk situations, a half-mask or full-face respirator with P100 (HEPA) filters may be required.[9][10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.
-
| PPE Component | Protection Level | Required For |
| Eye Protection | Chemical Splash Goggles | All handling (powder and liquid) |
| Face Shield | Handling >25mg powder; splash risk | |
| Hand Protection | Nitrile Gloves (Double) | All handling (powder and liquid) |
| Body Protection | Laboratory Coat | All handling (powder and liquid) |
| Full-length pants/skirt | All laboratory work | |
| Closed-toe shoes | All laboratory work | |
| Respiratory | N95/P100 Respirator | Spill cleanup outside a fume hood |
Procedural Guidance: Step-by-Step Safety
Workflow for Safe Handling of Cyanine5.5 Maleimide
Caption: PPE Workflow for Handling this compound.
Spill and Emergency Procedures
-
Small Spill (inside fume hood) :
-
Alert others in the immediate area.
-
Wearing your full PPE, decontaminate the area. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Wipe the area clean, starting from the outside and working inward. Use a suitable decontaminant like 70% ethanol followed by water.
-
Place all contaminated materials into a sealed bag and dispose of it in the designated hazardous waste container.
-
-
Large Spill (outside fume hood) :
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should clean up the spill.
-
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of Cy5.5 maleimide.
-
Waste Segregation : All waste contaminated with Cy5.5 maleimide, including gloves, pipette tips, absorbent materials, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless approved by your institution's environmental health and safety department.
-
Liquid Waste : Unused solutions of Cy5.5 maleimide should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour cyanine dyes down the drain.[12][13]
-
Decontamination : Work surfaces and equipment should be thoroughly decontaminated after use. A common procedure is to wipe surfaces with 70% ethanol or isopropanol to remove the dye, followed by a wipe with soapy water and then a final rinse with deionized water.[14]
By adhering to this comprehensive guide, researchers can confidently and safely utilize the powerful capabilities of this compound while ensuring the protection of themselves, their colleagues, and the environment.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
